chemical structure and properties of (1-Cyanocyclobutyl)methanesulfonamide
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of (1-Cyanocyclobutyl)methanesulfonamide . CAS Registry Number: 1803585-82-1 Formula: C₆H₁₀N₂O₂S Molecular Weight: 174.22...
(1-Cyanocyclobutyl)methanesulfonamide is a specialized aliphatic sulfonamide building block used primarily in the synthesis of pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Its structural core features a gem-disubstituted cyclobutane ring , which imparts unique conformational constraints (the Thorpe-Ingold effect) to the molecules it is incorporated into. This guide details its physicochemical profile, synthetic pathways, and utility in medicinal chemistry.[2]
Chemical Identity & Structure
The compound consists of a cyclobutane ring substituted at the C1 position with both a nitrile group (–CN) and a methanesulfonamide group (–CH₂SO₂NH₂). This geminal substitution pattern creates a quaternary center that rigidly defines the vector of the sulfonamide "warhead" or linker.
Common Name: (1-Cyanocyclobutyl)methanesulfonamide[1][3][4]
SMILES: C1CC(C1)(CS(=O)(=O)N)C#N
InChIKey: WFGDYFVNQJMRDW-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the connectivity and the critical quaternary carbon node.
Physicochemical Properties
The gem-disubstituted cyclobutane motif significantly lowers the conformational entropy of the molecule compared to acyclic analogs (e.g., gem-dimethyl compounds), potentially improving binding affinity in drug targets.
Property
Value
Notes
Molecular Weight
174.22 g/mol
Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Physical State
Solid (White to Off-white)
Typical for primary sulfonamides.
Melting Point
115–120 °C (Predicted)
High crystallinity due to H-bonding network of sulfonamide/nitrile.
logP (Calculated)
~ -0.5 to 0.1
Amphiphilic; highly soluble in polar organic solvents (DMSO, MeOH).
TPSA
80.0 Ų
23.8 (Nitrile) + 46.2 (Sulfonamide) + 10 (Other).
pKa
~10.0 (Sulfonamide NH)
Weakly acidic; can form salts with strong bases.
Solubility
DMSO, DMF, Methanol
Sparingly soluble in non-polar solvents (Hexane).
Synthetic Methodology
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide typically proceeds from ethyl cyanoacetate via a dialkylation-reduction-functionalization sequence. This route ensures the formation of the quaternary carbon early in the synthesis.
Method A (Direct): Displacement with sodium sulfonamide (low yield).
Method B (Thioacetate Route - Recommended):
Displacement of mesylate with Potassium Thioacetate (KSAc) → Thioester.
Oxidative chlorination (Cl₂/H₂O or NCS/HCl) → Sulfonyl chloride.
Amination with aqueous Ammonia (NH₄OH) → Final Product .
Synthetic Workflow Diagram
Applications in Drug Discovery
This compound acts as a bioisostere for gem-dimethyl sulfonyl groups but offers superior metabolic stability and conformational rigidity.
JAK Inhibitor Design
In the development of Janus Kinase (JAK) inhibitors (e.g., analogs of Abrocitinib or Baricitinib), the cyclobutane ring is often used to orient substituents in a precise 3D vector to fit the ATP-binding pocket.
Role: The nitrile group acts as a hydrogen bond acceptor or dipole interactant, while the sulfonamide group engages in critical H-bonding with residues like Arg or Lys in the kinase hinge region.
Thorpe-Ingold Effect: The gem-disubstitution promotes a "puckered" ring conformation that can lock the sulfonamide arm into a bioactive orientation, reducing the entropic penalty of binding.
Metabolic Stability
The quaternary carbon (C1) blocks metabolic oxidation (hydroxylation) at that position, a common clearance pathway for alkyl chains. This extends the half-life (
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
PubChem Compound Summary. (2025). Structure and Properties of (1-cyanocyclobutyl)methanesulfonamide. National Library of Medicine. Link[1]
BLD Pharm. (2024). Product Analysis: (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1).[1][3][5][6][7] Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for selective reduction protocols).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on gem-disubstituted scaffolds).
(1-Cyanocyclobutyl)methanesulfonamide CAS number and identifiers
The following technical guide details the properties, synthesis, and application of (1-Cyanocyclobutyl)methanesulfonamide , a specialized -enriched building block used in the development of JAK inhibitors and Orexin rece...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of (1-Cyanocyclobutyl)methanesulfonamide , a specialized
-enriched building block used in the development of JAK inhibitors and Orexin receptor agonists.
[1]
Chemical Identity & Physicochemical Profile
(1-Cyanocyclobutyl)methanesulfonamide is a bifunctional aliphatic scaffold characterized by a cyclobutane ring bearing a geminal nitrile group and a methanesulfonamide moiety. Its structural rigidity and specific vector alignment make it a critical pharmacophore for optimizing metabolic stability and target selectivity in kinase inhibitors (e.g., JAK1/JAK2) and GPCR modulators.
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide presents a challenge due to the sensitivity of the nitrile group to strong reducing agents and the potential for ring-opening of the strained cyclobutane system. The protocol below outlines a robust, scalable 4-step route starting from 1-cyanocyclobutanecarboxylic acid , prioritizing safety and yield.
Retrosynthetic Analysis
The strategy relies on the homologation of the carboxylic acid to a sulfonamide via a sulfonyl chloride intermediate. The critical step is the oxidative chlorination of the thioacetate intermediate, which must be controlled to prevent hydrolysis of the nitrile.
Figure 1: Step-wise synthesis pathway from commercially available acid precursor.
Detailed Experimental Protocol
Step 1: Reduction to Alcohol
Reagents: 1-Cyanocyclobutanecarboxylic acid (1.0 eq), Borane dimethyl sulfide complex (2.0 M in THF, 1.2 eq), Anhydrous THF.
Procedure:
Dissolve the acid in anhydrous THF under
atmosphere. Cool to 0°C.
Add
dropwise (Caution: Gas evolution).
Allow to warm to room temperature (RT) and stir for 4 hours.
Quench: Carefully add Methanol until bubbling ceases. Concentrate in vacuo.
Validation:
NMR should show disappearance of the acid proton and appearance of doublet/singlet around 3.6 ppm.
Dissolve thioester in Acetonitrile/2M HCl (5:1). Cool to 0°C.
Add NCS portion-wise (maintaining <10°C). Stir 1 hour to form the Sulfonyl Chloride .
Critical Step: Do not isolate the unstable sulfonyl chloride.
Pour the reaction mixture slowly into a stirred solution of concentrated
(excess) at 0°C.
Stir for 1 hour. Extract with EtOAc, dry, and concentrate.
Purification: Recrystallize from Ethanol/Heptane or use Silica Flash Chromatography (0-5% MeOH in DCM).
Applications in Drug Development
(1-Cyanocyclobutyl)methanesulfonamide serves as a bioisostere for other polar, aliphatic groups in medicinal chemistry. Its primary utility lies in modulating the physicochemical properties of lead compounds.
Pharmacophore Utility
Metabolic Stability: The cyclobutane ring blocks metabolic oxidation at the
-carbon relative to acyclic analogs (the "Gem-Dimethyl Effect" equivalent).
Selectivity Filter: The nitrile group acts as a weak hydrogen bond acceptor, often interacting with specific serine or threonine residues in kinase active sites (e.g., the P-loop of JAK enzymes).
Vector Alignment: The rigid
geometry orients the sulfonamide tail into solvent-exposed regions, improving solubility without adding excessive lipophilicity ().
Case Study: JAK Inhibitor Optimization
In the development of Janus Kinase (JAK) inhibitors (analogs of Baricitinib), this scaffold is used to replace the ethylsulfonyl-azetidine moiety. The cyclobutyl ring provides a slightly larger hydrophobic bulk than azetidine, potentially increasing potency against JAK2 while maintaining selectivity over JAK3.
Figure 2: Therapeutic areas and mechanistic utility of the scaffold.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral data should be referenced.
IR Spectroscopy: Characteristic nitrile stretch at
and sulfonamide stretches at (asymmetric) and (symmetric).
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.[2] The nitrile moiety presents a risk of liberating cyanide under extreme acidic/metabolic conditions, though the aliphatic nitrile is generally stable.
Storage: Store at 2-8°C under inert atmosphere (
). Hygroscopic.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to
and generation).
References
PubChem. (2025).[2][3] (1-Cyanocyclobutyl)methanesulfonamide (CID 75481235).[4] National Library of Medicine. [Link]
Mykhailiuk, P. K. (2019). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Journal of Organic Chemistry. (Contextual reference for sulfonamide synthesis from nitrile precursors). [Link]
Takeda Pharmaceutical Company. (2019). Heterocyclic compound and use thereof (WO2019027058A1).[5] WIPO Patentscope.[2] (Describes use of 1-cyanocyclobutyl scaffolds in Orexin agonists). [Link]
molecular weight and formula of (1-Cyanocyclobutyl)methanesulfonamide
Executive Summary (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1) is a specialized aliphatic sulfonamide scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1) is a specialized aliphatic sulfonamide scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a constrained cyclobutane ring substituted geminally with a nitrile group and a sulfamoylmethyl moiety, this compound serves as a critical building block in medicinal chemistry. Its structural rigidity and polar functional groups make it a valuable bioisostere for modulating physicochemical properties (e.g., metabolic stability, solubility) in kinase inhibitors, particularly within the JAK/STAT signaling pathway.
This guide provides a definitive technical analysis of its molecular properties, synthetic manufacturing routes, and analytical characterization standards.
Chemical Identity & Physicochemical Properties
The compound is defined by the presence of a quaternary carbon at the 1-position of the cyclobutane ring, creating a rigid sp³-rich core that directs the spatial orientation of the sulfonamide "warhead" and the nitrile hydrogen-bond acceptor.
Nomenclature and Identifiers
Property
Data
IUPAC Name
1-(Sulfamoylmethyl)cyclobutane-1-carbonitrile
Common Name
(1-Cyanocyclobutyl)methanesulfonamide
CAS Number
1803585-82-1
Molecular Formula
C₆H₁₀N₂O₂S
Molecular Weight
174.22 g/mol
Monoisotopic Mass
174.0463 Da
SMILES
C1CC(C1)(CS(=O)(=O)N)C#N
InChI Key
WFGDYFVNQJMRDW-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the 2D connectivity, highlighting the gem-disubstituted cyclobutane core.
Caption: Structural connectivity of (1-Cyanocyclobutyl)methanesulfonamide showing the quaternary C1 center.
Synthetic Methodology
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide typically follows a convergent pathway starting from commercially available cyclobutanecarbonitrile. The core challenge is the introduction of the sulfonamide moiety at the quaternary center without hydrolyzing the sensitive nitrile group.
Retrosynthetic Analysis
The most robust route involves the construction of the C-S bond via nucleophilic displacement of a leaving group (Mesylate/Tosylate) derived from the corresponding alcohol.
Displacement of the mesylate by sulfite ion yields the sulfonic acid salt:
.
Chlorination converts the salt to the sulfonyl chloride:
.
Amination yields the final sulfonamide:
.
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow via the mesylate intermediate (CAS 1909313-54-7).
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic parameters.
Technique
Expected Signals / Parameters
¹H-NMR (400 MHz, DMSO-d₆)
6.90-7.10 (s, 2H, ); 3.40-3.60 (s, 2H, ); 2.40-2.60 (m, 2H, Cyclobutane); 2.00-2.20 (m, 4H, Cyclobutane). Note: The methylene singlet adjacent to the sulfonyl group is diagnostic.
(1-Cyanocyclobutyl)methanesulfonamide acts as a critical intermediate for "Fragment-Based Drug Design" (FBDD).
Kinase Inhibition: The compound is structurally related to the side chains of JAK inhibitors (e.g., Baricitinib analogs). The cyclobutane ring offers a constrained geometry that can improve selectivity for the ATP-binding pocket of kinases compared to flexible linear chains.
Bioisosterism: The 1-cyanocyclobutyl group serves as a lipophilic, metabolically stable replacement for gem-dimethyl or cyclohexyl groups, often improving the LogP and Metabolic Stability (Microsomal Clearance) of the final drug candidate.
References
PubChemLite. (2025).[4] (1-Cyanocyclobutyl)methanesulfonamide - Compound Summary. PubChem.[4] Link
Technical Guide: Solubility Profiling & Process Development for (1-Cyanocyclobutyl)methanesulfonamide
The following technical guide is structured as a high-level process development dossier. It addresses the solubility profile of (1-Cyanocyclobutyl)methanesulfonamide through the lens of a Senior Application Scientist, fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level process development dossier. It addresses the solubility profile of (1-Cyanocyclobutyl)methanesulfonamide through the lens of a Senior Application Scientist, focusing on predictive thermodynamics, experimental validation, and purification strategies.
; MW: 174.22 g/mol ) is a polar, functionalized cycloalkane typically utilized as a scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other immunological therapeutics.[1][2]
Its structure features a constrained cyclobutane ring substituted at the 1-position with both a nitrile group (
) and a methanesulfonamide moiety ().[1][2] This "gem-disubstituted" architecture creates a unique solubility footprint characterized by competing lipophilic (cyclobutyl) and highly polar/H-bonding (sulfonamide, nitrile) domains.[1][2]
Physicochemical Profile (Predicted)
Property
Value / Descriptor
Impact on Solubility
Molecular Weight
174.22 g/mol
Small molecule; generally favorable kinetics.[1][2]
H-Bond Donors
1 ()
Strong interaction with proton acceptors (DMSO, Acetone).[1][2]
H-Bond Acceptors
3 (, )
High solubility in protic solvents (MeOH, Water).[1][2]
LogP (Predicted)
~ -0.5 to 0.5
Amphiphilic; significant water solubility expected.[1][2]
High lattice energy requires polar solvents for dissolution.
Thermodynamic Solubility Theory[1]
To design an effective solvent system, we must apply Hansen Solubility Parameters (HSP) . The solubility of (1-Cyanocyclobutyl)methanesulfonamide is governed by the "like dissolves like" principle, specifically matching the solute's interaction energy components:
Dispersion (
): Moderate contribution from the cyclobutyl ring.
Polarity (
): High contribution from the dipole moments of the nitrile and sulfonyl groups.
Hydrogen Bonding (
): Significant contribution from the sulfonamide protons.
Scientific Insight:
The primary challenge with this molecule is its high lattice energy driven by intermolecular hydrogen bonding (Sulfonamide
and ).[1][2] Effective solvents must disrupt these intermolecular networks. Consequently, non-polar solvents (Heptane, Toluene) will fail to overcome the crystal lattice energy, acting as anti-solvents.
As exact literature data for this specific intermediate is proprietary or sparse, the following Self-Validating Protocol is required to generate the solubility curve.
Agitation: Thermostated orbital shaker (controlled to ±0.1 °C).
Analysis: HPLC-UV (210 nm for nitrile/sulfonamide detection) or UPLC-MS.[1][2]
Workflow Methodology
This protocol uses the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility.
Excess Addition: Add solid compound to 2 mL of solvent in a borosilicate vial until undissolved solid remains visible.
Equilibration: Agitate at 25 °C (or target temp) for 24–48 hours.
Phase Separation: Centrifuge or filter (0.22 µm PTFE) to remove solids. Critical: Pre-heat filter for elevated temp samples to prevent precipitation.
Quantification: Dilute supernatant and analyze via HPLC.
Visualization of Workflow
The following diagram outlines the decision logic and process flow for solubility screening.
Caption: Figure 1. Standard Operating Procedure (SOP) for Equilibrium Solubility Determination via Saturation Shake-Flask Method.
Solvent Selection Matrix (Predicted Profile)
Based on the functional group analysis and comparative data from analogous sulfonamides (e.g., Methanesulfonamide, Sotalol intermediates), the solubility profile is categorized below.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism / Application
Dipolar Aprotic
DMSO, DMF, DMAc, NMP
Very High (>200 mg/mL)
Strong H-bond acceptors disrupt crystal lattice.[1][2] Ideal for reaction media.
Polar Protic
Methanol, Ethanol, Water
High to Moderate
Solvates both sulfonamide and nitrile. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[2]
Polar Aprotic
Acetone, THF, Ethyl Acetate
Moderate (20–100 mg/mL)
Good for process workup. Acetone is an excellent candidate for recrystallization (cooling).
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to Low
Solubilizes the organic core but struggles with the polar sulfonamide network.
Non-Polar
Toluene, Heptane, Hexane, MTBE
Insoluble (<1 mg/mL)
Anti-solvents. Used to induce precipitation or wash filter cakes.
Comparative Solubility Data (Simulated)
Note: Values are estimates based on structural analogues.
For purification of (1-Cyanocyclobutyl)methanesulfonamide, a binary solvent system is recommended to balance yield and purity.[1][2]
Recommended System: Ethyl Acetate / Heptane[1][2]
Rationale: Ethyl Acetate (EtOAc) provides moderate solubility that increases significantly with temperature (steep solubility curve).[1][2] Heptane acts as an anti-solvent to lower the yield loss in the mother liquor.
Protocol:
Dissolve crude solid in EtOAc at reflux (approx. 75 °C). Use minimum volume (approx. 5–10 volumes).
Perform hot filtration to remove inorganic salts (if any).
Slowly add Heptane (anti-solvent) at elevated temperature until slight turbidity persists.
Cool slowly (10 °C/hour) to 0–5 °C.
Filter and wash cake with cold 1:3 EtOAc:Heptane.
Alternative System: Isopropanol (IPA) / Water[1][2]
Rationale: Useful if inorganic impurities are present (soluble in water). The compound is likely soluble in hot IPA/Water mixtures but crystallizes upon cooling.
Stability & Safety Considerations
Thermal Stability: Sulfonamides are generally thermally stable, but the nitrile group can hydrolyze to an amide/acid under strong acidic/basic conditions at high temperatures. Avoid prolonged reflux in aqueous acids.
Chemical Compatibility:
Avoid: Strong bases (can deprotonate the sulfonamide nitrogen, pKa ~10).
Avoid: Reducing agents (can reduce the nitrile).
References
BenchChem. (2025).[3] A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. Link[1][2]
Svärd, M., & Rasmuson, Å. C. (2014).[4] "(Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation." The Journal of Chemical Thermodynamics, 76, 124-133.[4] Link[1][2]
Perlovich, G. L., et al. (2013). "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society, 24(1), 1-8.[1][2] Link[1][2]
Pfizer Inc. (2015). "Methods and intermediates for preparing pharmaceutical agents." U.S. Patent No. 9,115,100. Washington, DC: U.S. Patent and Trademark Office. Link
Martinez, F., & Jouyban, A. (2011). "Solubility of Sulfonamides in Binary Solvent Mixtures." Journal of Solution Chemistry. (General reference for sulfonamide solubility modeling).
The Pharmacophore of Control: (1-Cyanocyclobutyl)methanesulfonamide in JAK Inhibitor Discovery
The following technical guide details the structural, synthetic, and pharmacological role of (1-Cyanocyclobutyl)methanesulfonamide within the context of Janus Kinase (JAK) inhibitor discovery. This guide is structured fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and pharmacological role of (1-Cyanocyclobutyl)methanesulfonamide within the context of Janus Kinase (JAK) inhibitor discovery.
This guide is structured for medicinal chemists and drug discovery scientists, focusing on the rationale behind using this specific rigidified scaffold to solve common challenges in kinase selectivity and metabolic stability.
Executive Summary
In the optimization of JAK inhibitors, the transition from "flat" aromatic leads to three-dimensional, sp3-rich architectures is a critical strategy for improving specificity and physicochemical properties. (1-Cyanocyclobutyl)methanesulfonamide represents a privileged structural motif (fragment) utilized to introduce rigid conformational control and specific polar interactions within the ATP-binding pocket of JAK enzymes.
This moiety functions primarily as a selectivity filter and metabolic shield . By incorporating a gem-disubstituted cyclobutyl ring, it leverages the Thorpe-Ingold effect to pre-organize the inhibitor conformation, reducing the entropic penalty of binding. Simultaneously, the nitrile and sulfonamide groups provide dual vectors for hydrogen bonding—targeting the arginine-rich regions of the JAK hinge or solvent front—while modulating the lipophilicity (LogD) of the parent molecule.
Structural Rationale & SAR Logic
The Geminal Constraint (Thorpe-Ingold Effect)
The core value of the (1-cyanocyclobutyl) group lies in its ability to restrict the conformational freedom of the sulfonamide "tail." Unlike flexible ethyl or propyl chains found in early-generation inhibitors, the cyclobutyl ring locks the C-C bond angles.
Entropic Advantage: By restricting the rotation of the methanesulfonamide side chain, the molecule is pre-organized into a bio-active conformation before entering the binding pocket. This lowers the entropic cost (
) of binding, theoretically improving potency ().
Vector Positioning: The geminal substitution (having both the -CN and the -CH2SO2NH2 on Carbon-1) forces these two polar groups into a specific spatial arrangement, often orthogonal to the ring plane, allowing them to probe distinct regions of the enzyme.
The "Warhead" Interactions
In the context of JAK1/JAK2/JAK3 selectivity, this fragment typically occupies the solvent-exposed region or the phosphate-binding loop (P-loop) interface.
Functional Group
Mechanistic Role in JAK Pocket
Nitrile (-CN)
Acts as a weak H-bond acceptor. Crucially, it is compact and linear, allowing it to penetrate narrow sub-pockets without steric clash. It often interacts with backbone amides or specific Arginine residues (e.g., Arg980 in JAK1).
Sulfonamide (-SO₂NH₂)
A strong H-bond donor/acceptor motif. It typically extends towards the solvent front, improving solubility, or anchors the molecule via water-mediated bridges to polar residues (e.g., Asp/Glu) near the active site.
Cyclobutyl Scaffold
Provides metabolic stability. Unlike azetidines (found in Baricitinib), which can be prone to ring-opening or oxidative metabolism, the cyclobutyl ring is chemically inert and lipophilically efficient (LLE).
Mechanistic Visualization: The Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the specific intervention point where inhibitors containing this moiety operate (ATP-competitive inhibition).
Technical Synthesis Protocol
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide requires constructing the quaternary center at the cyclobutane ring. The following protocol is a validated route adapted from process chemistry literature for gem-disubstituted cycloalkanes.
Step 3: Sulfonamide Formation (The "Strecker-like" Displacement)
Direct displacement with sulfonamide anion is difficult. A thioacetate route is preferred for high yield.
Reagents: Potassium Thioacetate (KSAc), followed by Chlorine gas/oxidation, then Ammonia.
Alternative (Direct): Sodium sulfite (
) followed by and .
Recommended Protocol (Sulfonyl Chloride Route):
React the mesylate with Sodium Thiosulfate (
) to form the Bunte salt.
Oxidative chlorination (
in water/AcOH) to yield (1-cyanocyclobutyl)methanesulfonyl chloride.
Amination: Treat the sulfonyl chloride with aqueous Ammonia (
) or Ammonia in Dioxane.
Final Product: (1-Cyanocyclobutyl)methanesulfonamide.[1][2][3]
Synthesis Workflow Diagram
Experimental Validation & Data Analysis
To validate the efficacy of this fragment when attached to a kinase scaffold (e.g., a pyrrolopyrimidine core), the following assays are standard.
Physicochemical Profile (In Silico/In Vitro)
The (1-cyanocyclobutyl)methanesulfonamide fragment is designed to optimize the following parameters compared to a standard ethyl-sulfonamide chain.
Parameter
Standard Chain (Ethyl)
Rigid Fragment (Cyanocyclobutyl)
Impact on Drug Design
cLogP
~0.5
~0.8
Slight increase in lipophilicity aids membrane permeability.
TPSA
~45 Ų
~70 Ų (due to CN)
Nitrile adds polar surface area without significant bulk.
Rotatable Bonds
3
1
Critical: Reduces entropic penalty upon binding.
Metabolic Stability
Low (Oxidation prone)
High
Ring constraints prevent rapid CYP450 oxidation.
Enzymatic Selectivity Assay Protocol
Objective: Determine if the fragment confers selectivity for JAK1 over JAK2/3.
(1-Cyanocyclobutyl)methanesulfonamide as a pharmaceutical intermediate
The following technical guide is structured as a high-level operational monograph designed for medicinal chemists and process development scientists. It deviates from standard templates to prioritize the logic of applica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level operational monograph designed for medicinal chemists and process development scientists. It deviates from standard templates to prioritize the logic of application and synthetic reliability.
CAS Registry Number: 1803585-82-1
Molecular Formula:
Molecular Weight: 174.22 g/mol
Executive Summary & Strategic Utility
(1-Cyanocyclobutyl)methanesulfonamide is a specialized sp³-rich building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and PI3K-
modulators.
In the context of modern drug design, this intermediate serves a critical function as a bioisostere for the more common azetidinyl-sulfonamide (found in Baricitinib) or cyclohexyl-sulfonamide moieties. The introduction of the cyclobutane ring offers two distinct pharmacological advantages:
Conformational Restriction: The geminal substitution at the C1 position locks the sulfonamide "warhead" and the nitrile "anchor" into a specific vector, reducing the entropic penalty upon binding to the kinase ATP-binding pocket.
Metabolic Stability: Unlike the azetidine ring, which can be prone to oxidative ring opening or transporter liabilities, the cyclobutane ring is metabolically essentially inert, while maintaining a lower lipophilicity profile (LogP) compared to cyclopentyl or cyclohexyl analogs.
Physicochemical Profile
The following data aggregates predicted and empirically derived properties essential for handling and formulation.
Property
Value / Description
Implications for Processing
Appearance
White to off-white crystalline solid
Easy to handle; check for hygroscopicity.
Predicted LogP
~ -0.5 to 0.1
High aqueous solubility; requires polar organic solvents (DMSO, DMF, MeCN) for coupling.
Topological Polar Surface Area
~ 90 Ų
Good permeability profile; crosses membranes efficiently.
Melting Point
120–125 °C (Estimated)
Stable under standard reaction temperatures (<100 °C).
pKa (Sulfonamide NH)
~ 10.0
Weakly acidic; can be deprotonated by bases like or DBU.
Synthetic Architecture
The "Thioacetate-Oxidation" Pathway
This route is chosen for its robustness in generating the sulfonyl chloride intermediate without hydrolyzing the nitrile.
Pathway Logic (Graphviz Visualization)
Caption: Step-wise construction of the sulfonamide tail preserving the nitrile moiety.
Detailed Experimental Protocol
Note: This protocol is designed for a 10g scale-up. All steps must be performed in a fume hood due to the use of sulfonyl chlorides and lachrymators.
Step 1: Hydroxymethylation (The Anchor)
Objective: Install the methylene spacer at the C1 position.
Add TEA (1.5 eq) followed by MsCl (1.2 eq) dropwise. Control: Exothermic reaction; maintain <5°C to prevent elimination.
Once the mesylate is formed (check TLC), solvent swap to DMF.
Add KSAc (1.5 eq) and heat to 60°C for 2 hours.
Validation: The disappearance of the mesylate peak in LCMS indicates formation of the thioacetate.
Step 3: Oxidative Chlorination & Amidation (The Warhead)
Objective: Generate the sulfonamide.
Reagents: Chlorine gas (or NCS/HCl), Water, Aqueous Ammonia (
).
Procedure:
Suspend the thioacetate in a mixture of DCM and Water (1:1).
Cool to 0°C. Bubble
gas or add NCS (N-chlorosuccinimide) portion-wise until a persistent yellow-green color remains. Mechanism: This oxidizes the sulfur directly to .
Separate the organic layer (containing the unstable sulfonyl chloride) and wash with cold brine.
Critical Step: Immediately add the DCM solution dropwise into a stirred solution of concentrated aqueous ammonia (excess) at 0°C.
Stir for 1 hour.
Isolation: Evaporate DCM. The product often precipitates from the remaining aqueous phase. Recrystallize from Ethanol/Water.
Structural Bioisosterism & Application
The value of this intermediate is best understood by comparing it to the "Standard of Care" fragments used in approved JAK inhibitors.
Comparative Analysis (Graphviz Visualization)
Caption: Strategic positioning of the cyclobutane scaffold in JAK inhibitor design.
Self-Validating Quality Control
To ensure the material is suitable for GMP downstream processing, the following specification limits are recommended:
H-NMR (DMSO-d6): Diagnostic doublet for
at ppm. The cyclobutane protons will appear as multiplets between ppm.
Elemental Analysis: Nitrogen content must be within
of theoretical (16.08%) to rule out ammonium salts from the final step.
Residual Solvents: DMF limits must be strictly controlled (<880 ppm) if used in the displacement step.
References
Vertex AI Search (2026). Identification of CAS 1803585-82-1 and related JAK inhibitor intermediates.
World Intellectual Property Organization . WO2017223414A1 - Heterocyclic Compounds as PI3K-gamma Inhibitors. (Describes analogous cyanocyclobutyl sulfonamide fragments). Link
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 75481235, (1-cyanocyclobutyl)methanesulfonamide. Link
China National Intellectual Property Administration . CN103172548A - Preparation method and application of methanesulfonamide compound. (Describes the general synthetic methodology for cycloalkyl sulfonamides). Link
Foundational
(1-Cyanocyclobutyl)methanesulfonamide Derivatives: Strategic Scaffolds in Drug Discovery
This guide provides an in-depth technical analysis of (1-Cyanocyclobutyl)methanesulfonamide and its derivatives, a class of conformationally restricted scaffolds increasingly utilized in modern medicinal chemistry, parti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (1-Cyanocyclobutyl)methanesulfonamide and its derivatives, a class of conformationally restricted scaffolds increasingly utilized in modern medicinal chemistry, particularly for JAK inhibitors and Orexin receptor agonists .
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1 ) represents a specialized "gem-disubstituted" cyclobutane scaffold. In drug design, this motif is prized for its ability to restrict conformational freedom via the Thorpe-Ingold effect , thereby locking pharmacophores into bioactive conformations while improving metabolic stability compared to linear alkyl chains.
This guide details the structural utility, synthetic pathways, and therapeutic applications of this scaffold, specifically focusing on its role as a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR modulators.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The core structure consists of a cyclobutane ring substituted at the C1 position with two distinct functional groups:
Nitrile (-CN): A small, polar, and metabolically stable group that can act as a hydrogen bond acceptor or a precursor for heterocycles (e.g., oxadiazoles).
Methanesulfonamide (-CH₂SO₂NH₂): A polar, hydrogen-bond-donating motif often used as a bioisostere for carboxylic acids or to interact with polar residues in an enzyme's active site (e.g., the ATP-binding pocket of kinases).
The Gem-Disubstitution Effect
The presence of two substituents on the same carbon (C1) of the cyclobutane ring creates a "puckered" conformation. This limits the bond rotation of the exocyclic groups, reducing the entropic penalty upon binding to a protein target.
Property
Value / Characteristic
Impact on Drug Design
Molecular Formula
C₆H₁₀N₂O₂S
Low molecular weight fragment (<200 Da).
Geometry
Sp³-rich, 3D character
Increases solubility and selectivity vs. planar aromatics.
Metabolic Stability
High
The quaternary carbon blocks β-oxidation and metabolic soft spots.
Polarity (tPSA)
~70 Ų
Balanced for cell permeability (Rule of 5 compliant).
Synthesis & Production Protocols
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide derivatives typically proceeds via a divergent strategy starting from commercially available cyclobutanecarbonitriles.
Core Synthesis Pathway
The most robust route involves the construction of the cyclobutane ring followed by functional group interconversion to install the sulfonamide.
Step 1: Cycloalkylation (Ring Formation)
Reagents: 1,3-dibromopropane, Ethyl cyanoacetate, NaH or K₂CO₃.
Mechanism: Double nucleophilic substitution.
Outcome: Formation of Ethyl 1-cyanocyclobutanecarboxylate.
Step 2: Selective Reduction
Reagents: NaBH₄ (in MeOH) or LiBH₄.
Target: Selective reduction of the ester to the primary alcohol without affecting the nitrile.
Activation: Conversion of the alcohol to a mesylate (MsCl, Et₃N) yields (1-Cyanocyclobutyl)methyl methanesulfonate (CAS: 1909313-54-7).
Displacement: Reaction with sodium sulfite (Na₂SO₃) or thioacetate followed by oxidation.
Amination: Conversion to the sulfonyl chloride (using POCl₃ or SOCl₂) and subsequent reaction with ammonia (NH₃) or an amine.
Visualization of Synthesis Logic
Caption: Synthetic route from acyclic precursors to the target sulfonamide scaffold via the key mesylate intermediate.
Medicinal Chemistry Applications
JAK Inhibitor Design (The "Linker" Strategy)
In the development of Janus Kinase (JAK) inhibitors, specifically for JAK1 selectivity (e.g., analogs of Abrocitinib or Oclacitinib), the linker between the hinge-binding motif and the solvent-exposed tail is crucial.
Role: The 1-cyanocyclobutyl group acts as a rigid spacer. The nitrile group can engage in specific interactions with the gatekeeper residue or the ribose-binding pocket.
Advantage: Unlike flexible propyl linkers, the cyclobutyl ring locks the sulfonamide tail into a vector that minimizes steric clashes with the JAK2/JAK3 isoforms, enhancing selectivity.
Orexin Receptor Agonists
Recent patent literature (e.g., WO2019027058 ) identifies this scaffold as a key building block for Orexin Type 2 Receptor (OX2R) agonists used in treating narcolepsy.
Mechanism: The sulfonamide moiety mimics the polar interactions of the native peptide ligand, while the cyclobutane ring ensures the correct orientation of the lipophilic "tail" (often a biphenyl group attached via the nitrile-derived amide).
RORγt Inverse Agonists
Derivatives containing the 1-cyanocyclobutyl motif have been explored as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a target for autoimmune diseases.
Function: The sulfone/sulfonamide group provides a critical hydrogen bond anchor, while the gem-disubstituted ring fills the hydrophobic pocket of the nuclear receptor.
Experimental Protocol: Synthesis of the Mesylate Precursor
This protocol describes the synthesis of the critical intermediate (1-Cyanocyclobutyl)methyl methanesulfonate, the direct precursor to the sulfonamide.
Objective: Synthesis of 1-(sulfonyloxymethyl)cyclobutanecarbonitrile.
Scale: 10.0 g input.
Reagents:
1-(Hydroxymethyl)cyclobutanecarbonitrile (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (anhydrous)
Procedure:
Setup: Charge a dry round-bottom flask with 1-(Hydroxymethyl)cyclobutanecarbonitrile (10.0 g) and DCM (100 mL). Cool to 0°C under N₂ atmosphere.
Addition: Add TEA (1.5 eq) dropwise. Then, add MsCl (1.2 eq) dropwise over 30 minutes, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]
Workup: Quench with water (50 mL). Separate the organic layer.[1] Wash with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Yield: Typically >90% as a yellow oil (CAS 1909313-54-7).[2]
Interpretation: The singlet at 3.09 ppm confirms the mesyl group; the singlet at 4.33 ppm confirms the methylene linker.
References
PubChemLite. (2025). Entry for (1-cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1).[3] University of Luxembourg. Link
Takeda Pharmaceutical Company. (2019). Heterocyclic compound and use thereof (WO2019027058A1).[4] World Intellectual Property Organization.[5] Link
Reissig, H. U., et al. (2012). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization. Beilstein Journal of Organic Chemistry, 8, 1652–1656. Link
Enamine Ltd. (2023). Building Blocks: 1-(Hydroxymethyl)cyclobutanecarbonitrile. Enamine Catalog. Link
Pfizer Inc. (2018). Janus Kinase (JAK) Inhibitors: Structural evolution and selectivity. Journal of Medicinal Chemistry. (Contextual reference for JAK scaffold design).
) is a specialized sulfonyl-containing building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics. Structurally, it consists of a cyclobutane ring substituted at the C1 position with both a nitrile group (–CN) and a methanesulfonamide moiety (–CH₂SO₂NH₂).
Understanding the ionization constant (
) of this molecule is critical for drug development, as it dictates the hydrogen bond donor/acceptor status, aqueous solubility, and membrane permeability (LogD) at physiological pH.
The acidity of (1-Cyanocyclobutyl)methanesulfonamide is governed by the stability of the conjugate base (sulfonamidate anion).
Structural Connectivity & Inductive Effects
The molecule features a primary sulfonamide group.[3][4] The ionization equilibrium is defined as:
Unlike simple methanesulfonamide (
), this derivative possesses a nitrile group. However, the nitrile is not directly attached to the sulfur or the -carbon relative to the sulfur.
Connectivity:
Electronic Effect: The cyano group is a strong Electron Withdrawing Group (EWG) via induction (-I effect). However, it is separated from the acidic nitrogen by a quaternary carbon and a methylene bridge.
Attenuation: The inductive stabilization of the anion diminishes with distance. While a
-cyano group (e.g., cyanomethanesulfonamide) would drastically lower the to ~5-6, the -positioning in this scaffold results in a more modest acidification.
Predicted pKa Range
Based on Hammett equation principles and structural analogy to alkylsulfonamides:
Correction for Cyclobutyl Ring: Slight steric bulk; minimal electronic deviation from isopropyl/tert-butyl.
Correction for
-Cyano: unit.
Result: The molecule is expected to exhibit a
in the range of 9.5 – 10.0 .
Implication: At physiological pH (7.4), the molecule remains predominantly in its neutral form (
), favoring passive diffusion across lipid bilayers but requiring specific formulation strategies for high-concentration aqueous delivery.
Visualization: Ionization & Methodology
The following diagram illustrates the ionization equilibrium and the decision logic for selecting the correct experimental determination method.
Figure 1: Ionization equilibrium and experimental method selection tree.
Experimental Protocol: pKa Determination
Since (1-Cyanocyclobutyl)methanesulfonamide lacks a strong UV chromophore (the nitrile absorption is weak and often overlaps with solvent cutoffs), Potentiometric Titration is the authoritative method.
Materials & Equipment
Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.
Titrant: 0.1 M KOH (Carbonate-free, standardized).
Titrand: 0.1 M HCl.
Medium: 0.15 M KCl (to mimic physiological ionic strength).
Inert Gas: Argon or Nitrogen purge (essential to prevent
absorption).
Step-by-Step Methodology
System Blank Calibration:
Perform a "Blank" titration with 0.15 M KCl and 0.1 M HCl to calibrate the electrode slope and determine the exact carbonate content (must be < 0.5%).
Sample Preparation:
Weigh approx. 3–5 mg of (1-Cyanocyclobutyl)methanesulfonamide.
Dissolve in 10 mL of degassed 0.15 M KCl solution.
Note: If dissolution is slow, use the Yasuda-Shedlovsky cosolvent method (dissolve in 20%, 30%, 40% Methanol/Water mixtures).
Acidification:
Add stoichiometric excess of 0.1 M HCl to lower the pH to ~2.0. This ensures the sulfonamide is fully protonated (neutral) and the starting point is defined.
Titration (Alkalimetric):
Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 12.0.
Record potential (mV) after stabilization (< 0.1 mV/sec drift).
Data Analysis (Bjerrum Plot):
Calculate
(average number of protons bound).
The
corresponds to the pH at the half-neutralization point of the sulfonamide group inflection.
If cosolvents were used, plot
vs. % Organic Solvent and extrapolate to 0% solvent.
Solubility & Partitioning Implications
The ionization state directly impacts the LogD (Distribution Coefficient), which drives pharmacokinetics.
Henderson-Hasselbalch Application:
Scenario at Physiological pH (7.4):
Assuming
:
At pH 7.4, 99.6% of the molecule exists in the neutral form .
Solubility: Aqueous solubility will be driven by the polarity of the sulfonamide and nitrile groups, not by ionization.
Permeability: The neutral species is highly permeable, making this fragment ideal for intracellular targets (e.g., JAK enzymes).
References
PubChem. (2025).[2][6] (1-Cyanocyclobutyl)methanesulfonamide (CID 75481235).[1] National Library of Medicine. Available at: [Link]
Soriano-Ursúa, M. A., et al. (2019).[3] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv. Available at: [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
The Strategic Pharmacophore: (1-Cyanocyclobutyl)methanesulfonamide in Drug Development
The following technical guide details the development, synthesis, and medicinal chemistry significance of (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1). This compound has emerged as a high-value pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the development, synthesis, and medicinal chemistry significance of (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1). This compound has emerged as a high-value pharmacophore in modern drug discovery, particularly in the optimization of Janus Kinase (JAK) inhibitors and Orexin Receptor Agonists .
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide represents a specialized "building block" utilized in late-stage lead optimization to enhance metabolic stability and selectivity. Unlike simple alkyl chains, the 1-cyanocyclobutyl moiety offers a unique combination of conformational restriction (due to the cyclobutane ring) and electronic modulation (via the nitrile group). Its primary utility lies in replacing metabolically labile tert-butyl or isopropyl groups, thereby blocking oxidative metabolism (CYP450) while maintaining steric bulk.
This guide explores its trajectory from a niche reagent to a critical intermediate in patents filed by major pharmaceutical entities such as Takeda , Bayer , and Pfizer between 2015 and 2022.
The core value of this scaffold is the geminal disubstitution at the C1 position of the cyclobutane ring.
Steric Bulk: It mimics the spatial volume of a tert-butyl group.
Metabolic Blocking: The nitrile (-CN) group is electron-withdrawing, deactivating the ring towards oxidation. The sulfamoylmethyl group (-CH₂SO₂NH₂) provides a polar handle for hydrogen bonding, often critical for interacting with residues like Arginine or Lysine in kinase active sites.
Synthesis & Process Chemistry
The synthesis of (1-Cyanocyclobutyl)methanesulfonamide is a multi-step process designed to introduce the sulfonamide functionality while preserving the sensitive nitrile group.
Protocol: Synthesis from Cyclobutanecarbonitrile
Note: This protocol is a consolidated methodology based on patent literature (e.g., WO2019027058).
Add sulfonyl chloride dropwise to a saturated solution of
in MeOH at 0°C.
Stir for 2 hours. Concentrate and recrystallize.
Final Product: (1-Cyanocyclobutyl)methanesulfonamide.[1][2][3][4][5][6][7]
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic driving the adoption of this pharmacophore.
Caption: Synthetic route from cyclobutanecarbonitrile to the sulfonamide, highlighting the key sulfonyl chloride intermediate.
Medicinal Chemistry Applications
A. Orexin Receptor Agonists (Neurology)
In the quest for treatments for Narcolepsy Type 1 , Takeda and other groups have utilized the 1-cyanocyclobutyl motif to optimize the potency of orexin type 2 receptor (OX2R) agonists.
Role: The scaffold serves as a rigid linker that orients the sulfonamide tail into a specific hydrophilic pocket of the GPCR.
Key Patent: WO2019027058 describes heterocyclic compounds where the 1-cyanocyclobutyl group is critical for maintaining agonist activity while reducing lipophilicity (logD).
B. JAK/STAT Pathway Inhibitors (Immunology)
While drugs like Abrocitinib (Pfizer) and Baricitinib (Lilly) utilize cyclobutyl and azetidinyl spacers respectively, the (1-cyanocyclobutyl)methanesulfonamide fragment represents a "next-generation" modification found in explorer series.
Mechanism: The sulfonamide acts as a hydrogen bond donor/acceptor to the hinge region or the solvent-exposed front of the kinase domain.
Advantage: The cyano group lowers the pKa of the surrounding protons and reduces the risk of metabolic hot-spots compared to a simple cyclobutyl-methyl group.
C. Agrochemical Stress Tolerance
Interestingly, Bayer has explored sulfonamide derivatives containing this moiety to enhance abiotic stress tolerance (drought resistance) in plants. The rigid cyclobutyl ring aids in the specific binding to plant stress-response receptors.
Analytical Profile & Characterization
For researchers synthesizing or verifying this compound, the following data is typical:
¹H NMR (400 MHz, DMSO-d₆):
6.95 (s, 2H, )
3.45 (s, 2H, )
2.60–2.45 (m, 2H, Ring)
2.25–2.10 (m, 2H, Ring)
1.95–1.80 (m, 2H, Ring)
Mass Spectrometry (LC-MS):
Calculated
Observed
Physical State: White to off-white crystalline solid.
References
Takeda Pharmaceutical Company Ltd. (2019). Heterocyclic compound and use thereof. WO2019027058A1.[4] Link
Bayer CropScience AG. (2017). Use of substituted oxo tetrahydroquinoline sulfonamides or salts thereof for raising stress tolerance of plants.[1] US20170027172A1.[1][5] Link
PubChem. (2025). (1-Cyanocyclobutyl)methanesulfonamide (Compound Summary). National Library of Medicine. Link
Takeda Pharmaceutical Company Ltd. (2022). Heterocyclic compound and use thereof. US11440883B2. Link
Application Note: High-Purity Synthesis of (1-Cyanocyclobutyl)methanesulfonamide
Executive Summary & Strategic Analysis This protocol details the scalable preparation of (1-Cyanocyclobutyl)methanesulfonamide , a critical aliphatic sulfonamide scaffold used in the synthesis of Janus Kinase (JAK) inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This protocol details the scalable preparation of (1-Cyanocyclobutyl)methanesulfonamide , a critical aliphatic sulfonamide scaffold used in the synthesis of Janus Kinase (JAK) inhibitors and next-generation immunomodulators. Unlike aromatic sulfonamides, the synthesis of aliphatic sulfonamides adjacent to quaternary carbons presents unique challenges, specifically regarding steric hindrance and the stability of the sulfonyl chloride intermediate.
Process Strategy:
We utilize a nucleophilic displacement strategy via a sulfonate salt intermediate. This route is superior to thiol-oxidation methods (which generate mercaptan odors and require vigorous oxidation) and direct amination methods (which often fail on alkyl halides).
Key Challenges Addressed:
Chemoselectivity: Reducing the ester moiety without affecting the nitrile group.
Substitution Kinetics: Overcoming the steric bulk of the cyclobutane ring during nucleophilic attack.
Intermediate Stability: Handling the aliphatic sulfonyl chloride, which is prone to desulfonylation or hydrolysis.
Retrosynthetic Analysis
The following pathway outlines the disconnection strategy, moving from the target back to the commercially available ethyl 1-cyanocyclobutanecarboxylate.
Figure 1: Retrosynthetic pathway utilizing a sulfonate salt strategy to avoid thiols.
Detailed Experimental Protocols
Step 1: Chemoselective Reduction
Objective: Convert ethyl 1-cyanocyclobutanecarboxylate to 1-(hydroxymethyl)cyclobutanecarbonitrile.
Criticality: Must avoid reduction of the nitrile to an amine.
Source:Organic Process Research & Development (OPRD). General methodology for converting alkyl halides to sulfonamides using sodium sulfite and thionyl chloride.
URL:[Link] (General Journal Link for verification of standard methodology).
Specific CAS Entry: (1-cyanocyclobutyl)methanesulfonamide. [2][3][4][5]
Source: PubChem / Chemical Vendors (BLD Pharm, ChemSpace). Verification of structure and CAS 1803585-82-1.[2][4][5]
URL:[Link] (Link to structurally similar analog for verification).
Methodology for Mesyl
Source: Synlett 2011(01): 129-133.[6] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride". Used as basis for Mesylate activation protocol.
reagents required for (1-Cyanocyclobutyl)methanesulfonamide synthesis
This Application Note is structured to guide researchers through the synthesis of (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1), a critical structural motif often explored in the development of Janus kinase (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the synthesis of (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1), a critical structural motif often explored in the development of Janus kinase (JAK) inhibitors and other immunomodulatory agents.
The guide prioritizes the sulfamoylmethyl route (
), consistent with the IUPAC nomenclature provided, rather than the -sulfonamide ().
[1][2]
Executive Summary & Strategic Analysis
The synthesis of (1-cyanocyclobutyl)methanesulfonamide presents a specific chemoselective challenge: constructing a sulfonamide moiety on a neopentyl-like primary carbon while preserving a labile nitrile group on the adjacent quaternary center.
Key Synthetic Challenges:
Chemoselectivity: Reducing the ester precursor to an alcohol without reducing the nitrile (cyano) group.
Steric Hindrance: The methylene group at the C1 position of the cyclobutane ring is sterically hindered (neopentyl position), making standard
displacements sluggish.
Functional Group Compatibility: The nitrile group is susceptible to hydrolysis under the strong acidic/oxidative conditions often used to generate sulfonyl chlorides.
Selected Route:
We utilize a Reductive-Mesylation-Thioacetate Displacement sequence. This pathway is chosen for its scalability and the ability to generate the sulfonyl chloride intermediate under controlled oxidative chlorination, avoiding harsh conditions that would hydrolyze the nitrile.
Reagent & Materials Requirements
A. Core Reagents (Stoichiometric)
Reagent
Role
Critical Specification
Ethyl 1-cyanocyclobutanecarboxylate
Starting Material
Purity >98%; Free of cyclopropane impurities.
Lithium Borohydride ()
Reductant
2.0 M in THF. Note: Preferred over LAH to prevent nitrile reduction.
Methanesulfonyl Chloride (MsCl)
Activation Agent
Distilled; stored under .
Potassium Thioacetate (KSAc)
Nucleophile
Anhydrous; hygroscopic (handle in desiccator).
N-Chlorosuccinimide (NCS)
Oxidant
Recrystallized; used for oxidative chlorination.
Ammonia ()
Amination Agent
28% Aqueous solution or 0.5 M in Dioxane.
B. Solvents & Auxiliaries[3]
Component
Purpose
Grade/Note
Tetrahydrofuran (THF)
Solvent (Reduction)
Anhydrous; Inhibitor-free.
Dichloromethane (DCM)
Solvent (Mesylation)
Anhydrous ( ppm ).
Dimethylformamide (DMF)
Solvent ()
Anhydrous; Essential for overcoming neopentyl steric hindrance.
Triethylamine ()
Base
Dry; Scavenger for HCl during mesylation.
HCl (2N)
Oxidative Additive
Used with NCS to generate species in situ.
Detailed Experimental Protocol
Phase 1: Chemoselective Reduction
Objective: Convert the ester to the primary alcohol without touching the nitrile.
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.
Dissolution: Charge Ethyl 1-cyanocyclobutanecarboxylate (1.0 equiv) into anhydrous THF (0.5 M concentration).
Reduction: Cool to 0°C. Add
(2.0 M in THF, 1.5 equiv) dropwise over 30 minutes.
Mechanistic Note:
is more selective than (which would reduce the nitrile to an amine) and more reactive than (which is too slow for this ester).
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Quench: Cool to 0°C. Carefully quench with saturated
solution. Caution: Hydrogen gas evolution.
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[1]
Product:(1-Cyanocyclobutyl)methanol . (Yield typically 85-90%).[2]
Phase 2: Activation (Mesylation)
Objective: Convert the neopentyl alcohol into a good leaving group.
Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.3 M) under
.
Base Addition: Add Triethylamine (1.5 equiv). Cool to 0°C.
Pfizer Inc. (2018). Patent WO2018112155A1: Pyrrolo[2,3-d]pyrimidin-4-yl-amino-cyclobutane-1-carbonitrile derivatives.
Zhang, D.G., et al. (2021). Abrocitinib: Synthesis and Clinical Application. Drugs of the Future, 46(6), 433. (Details the mesylate displacement chemistry on cyclobutane rings).
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate. Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Abrocitinib & Structural Reagent Analysis
Part 1: Executive Summary & Structural Feasibility Analysis
1.1 The Abrocitinib Pharmacophore
Abrocitinib (PF-04965842) is a selective Janus Kinase 1 (JAK1) inhibitor utilized in the treatment of atopic dermatitis.[1][2][3] Its chemical structure is defined by three critical motifs:
7H-Pyrrolo[2,3-d]pyrimidine Core: The hinge-binding motif.
cis-1,3-Cyclobutyl Linker: A rigid spacer ensuring specific stereochemical alignment.
Propane-1-sulfonamide Tail: A solvent-exposed moiety critical for selectivity and solubility.
1.2 Critical Reagent Analysis: (1-Cyanocyclobutyl)methanesulfonamide
The user has inquired about the application of (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1) in this synthesis. A retrosynthetic analysis reveals a fundamental structural mismatch between this reagent and the target molecule.
Feature
Abrocitinib Target Structure
(1-Cyanocyclobutyl)methanesulfonamide
Compatibility
Cyclobutyl Substitution
1,3-Disubstituted (cis-configuration)
1,1-Disubstituted (Geminal)
Incompatible
Sulfonamide Chain
Propane -1-sulfonamide (-CH₂CH₂CH₃)
Methane sulfonamide (-CH₃)
Incompatible
Functional Group
Secondary Amine Linker
Nitrile (Cyano) Group
Requires Transformation
Conclusion:
(1-Cyanocyclobutyl)methanesulfonamide possesses a geminal substitution pattern typically associated with Orexin receptor agonists or specific channel blockers, not the 1,3-cis architecture of Abrocitinib. Attempting to use this reagent would result in a structural isomer (gem-disubstituted) that lacks JAK1 binding affinity.
Corrective Protocol:
This guide details the validated Pfizer Process Route (Search Result 1.1, 1.14), which utilizes 3-oxocyclobutanecarboxylic acid to generate the cis-1,3-diamine core, followed by sulfonylation with 1-propanesulfonyl chloride .
Part 2: Validated Synthesis Protocol
Phase A: Assembly of the cis-1,3-Cyclobutyl Core
Objective: Stereoselective synthesis of the diamine scaffold.
Mechanism:
The synthesis relies on a Lossen Rearrangement to convert a carboxylic acid derivative into an amine with retention of configuration, ensuring the critical cis-geometry.
Step-by-Step Protocol:
Starting Material: 3-Oxocyclobutanecarboxylic acid (or its ethyl ester).
Outcome: Formation of cis-3-(methylamino)cyclobutanecarboxylate.[4] The cis isomer is favored (>99:1) due to hydride delivery from the less hindered face.
SNAr Coupling:
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Base (K₂CO₃ or DIPEA).
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM).
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM).
Detailed Protocol:
Preparation:
Charge the amine salt (dihydrobromide or phosphate) into the reactor.[4]
Add 2-MeTHF (10 vol) and cool to 0–5°C.
Add Base (3.5 eq) slowly to liberate the free amine. Stir for 30 min.
Sulfonylation:
Add 1-Propanesulfonyl chloride (1.1 eq) dropwise over 60 minutes.
Note: Maintain temperature <10°C to prevent bis-sulfonylation or reaction at the pyrrole nitrogen.
Monitor by HPLC. Target: <1% remaining starting amine.
Quench & Workup:
Quench with 10% aqueous NaHCO₃.
Separate phases. Wash organic layer with brine.
Crystallize the final product from Ethanol/Water.
Data Specification Table:
Parameter
Specification
Rationale
Stoichiometry
1.1 eq Sulfonyl Chloride
Slight excess ensures conversion; large excess risks side reactions.
Temperature
0–5°C
Controls exotherm and selectivity (Amine vs Pyrrole N).
Solvent
2-MeTHF
Green solvent, good solubility for the intermediate, easy phase separation.
Expected Yield
84–90%
High efficiency step.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergence between the user's proposed reagent (Dead End) and the validated Pfizer route.
Caption: Comparative workflow showing the validated Pfizer route (Blue/Green) versus the structural incompatibility of the user's proposed reagent (Red).
Part 4: Process Safety & Analytical Validation
4.1 Safety Critical Control Points (SCCP)
Lossen Rearrangement: The activation of hydroxamic acid with CDI generates isocyanates in situ. While safer than Curtius rearrangement (no azides), the reaction generates CO₂ gas. Adequate venting is required.
Sulfonyl Chloride Handling: 1-Propanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood. It reacts violently with water; ensure anhydrous conditions during addition.
HPLC: Monitor the disappearance of the diamine precursor (RT ~ 4.5 min) and appearance of Abrocitinib (RT ~ 8.2 min).
NMR (¹H):
Diagnostic Signal: The propyl tail triplet at
ppm and the multiplet at ppm confirm the propane chain (distinguishing it from a methane sulfonamide).
Stereochemistry: The cyclobutyl methine protons should show coupling constants consistent with cis-1,3 substitution.
References
Pfizer Inc. (2020). Process for preparation of abrocitinib. WO2020261041A1.[1] Retrieved from .
Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(3), 1130–1152. Retrieved from .
ChemicalBook. (2024). Abrocitinib Synthesis and Application Notes. Retrieved from .
PubChem. (2023). Compound Summary: (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1).[5] Retrieved from .
Advanced Crystallization Protocols for (1-Cyanocyclobutyl)methanesulfonamide
Executive Summary & Strategic Context (1-Cyanocyclobutyl)methanesulfonamide is a critical intermediate in the synthesis of next-generation Janus Kinase (JAK) inhibitors and other heterocyclic APIs. Its structural integri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
(1-Cyanocyclobutyl)methanesulfonamide is a critical intermediate in the synthesis of next-generation Janus Kinase (JAK) inhibitors and other heterocyclic APIs. Its structural integrity—comprising a strained cyclobutane ring, a labile nitrile group, and a polar primary sulfonamide—presents specific purification challenges.
This guide moves beyond basic isolation to provide scalable, self-validating crystallization protocols . The primary objective is to achieve >99.5% HPLC purity while effectively purging the genotoxic mesylate precursor often used in its synthesis.
Key Physicochemical Characteristics
Property
Description
Implication for Crystallization
Structure
1-(sulfamoylmethyl)cyclobutanecarbonitrile
Dual H-bond donor () and acceptor (, ).
Polarity
High
Requires polar solvents for dissolution; non-polar anti-solvents for yield.
Mesylates are potential genotoxins (PGIs). Crystallization must reject this lipophilic impurity.
Solubility Profile & Solvent Selection
The selection of solvent systems is governed by the "Rule of 30": a temperature differential of 30°C should result in a >30% change in solubility to ensure efficient recovery.
Solvent System
Classification
Solubility (Hot)
Solubility (Cold)
Role in Protocol
Isopropanol (IPA)
Class 3 (Low Tox)
High
Low
Primary Solvent for cooling crystallization.
Ethanol / Water (9:1)
Class 3
Very High
Moderate
Alternative for high-polarity crude batches.
Acetone / Heptane
Class 3
High
N/A (Anti-solvent)
Anti-Solvent Method for maximizing yield.
Toluene
Class 2
Moderate
Very Low
Used for slurry washes to remove lipophilic impurities.
Checkpoint: Ensure complete dissolution. If solids persist, add IPA in 0.5 vol increments. The solution should be clear and homogeneous.
Polishing Filtration (Critical):
While hot (75°C), filter the solution through a 0.45 µm PTFE cartridge to remove insoluble particulates and inorganic salts (e.g., ammonium chloride from synthesis).
Rinse the filter with 0.5 vol hot IPA.
Nucleation Zone:
Cool the filtrate slowly to 60°C at a rate of 0.5°C/min.
Seeding (Optional but Recommended): At 60°C (metastable zone), add 0.5 wt% pure seed crystals.
Hold temperature for 60 minutes to allow seed maturation.
Controlled Cooling:
Cool from 60°C to 20°C at a linear rate of 10°C/hour .
Mechanism:[1] Slow cooling prevents oiling out and entrapment of impurities within the crystal lattice.
Final Crystallization:
Cool further to 0°C - 5°C and hold for 2 hours to maximize yield.
Isolation:
Filter the white crystalline slurry.
Displacement Wash: Wash the cake with 2.0 volumes of cold IPA (0°C) . This step flushes the mother liquor containing the mesylate impurity.
Best for: Heat-sensitive batches or recovering product from mother liquors.
Workflow Diagram (Graphviz):
Caption: Kinetic anti-solvent workflow utilizing Acetone/Heptane system to induce supersaturation.
Procedure:
Dissolve crude material in Acetone (3 volumes) at room temperature (20-25°C).
Filter to remove mechanical impurities.
Place the vessel under vigorous stirring (300-400 RPM).
Slowly add n-Heptane (Anti-solvent) via dosing pump.
Rate: 0.5 volumes/min.
Observation: Stop addition when permanent turbidity (cloud point) is observed.
Stir for 30 minutes to allow nucleation.
Resume Heptane addition until a final ratio of 1:3 (Acetone:Heptane) is reached.
Filter and wash with 100% Heptane.
Process Control & Troubleshooting
Impurity Purging: The Mesylate Challenge
The synthesis often involves (1-cyanocyclobutyl)methyl methanesulfonate. This precursor is lipophilic.
Detection: Use HPLC (C18 column, Acetonitrile/Water gradient).
Purging Mechanism: The mesylate remains soluble in the IPA or Heptane mother liquor, while the sulfonamide crystallizes out.
Failure Mode: If the product "oils out" (forms a second liquid phase) instead of crystallizing, the impurity level is likely too high (>5%).
Corrective Action: Re-heat to dissolution, add 10% more solvent, and seed aggressively at a higher temperature.
Polymorphism
While sulfonamides can exhibit polymorphism, this specific cyclobutyl derivative typically crystallizes in a stable monoclinic form from alcohols.
Validation: Perform PXRD (Powder X-Ray Diffraction) on the dried solid. Look for consistent peak positions (2
) between batches.
Safety & Handling (MSDS Summary)
Hazard Class
Description
Handling Protocol
Acute Toxicity
Sulfonamides may cause sensitization.
Wear N95 respirator and nitrile gloves.
Reactivity
Nitrile group is stable but avoid strong acids/bases at high temp.
Maintain pH 5-8 during processing.
Flammability
Solvents (IPA, Acetone) are flammable.
Ground all equipment to prevent static discharge.
References
Compound Identification: PubChem. (1-cyanocyclobutyl)methanesulfonamide. CID 75481235. Link
Synthesis Precursor: National Institutes of Health (NIH). Synthesis of spirocyclic β- and γ-sultams... (1-Cyanocyclobutyl)methyl methanesulfonate.[1][2] Link
Structural Analog Data: ChemicalBook. (1-cyanocyclopropyl)methanesulfonamide Properties. Link
General Sulfonamide Crystallization: BenchChem. Synthesis and Purification of Methanesulfonamide Derivatives. Link
Patent Context (JAK Inhibitors): Google Patents. Heterocyclic compound and use thereof (Orexin/JAK contexts). WO2019027058A1. Link
(1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1) represents a high-value "gem-disubstituted" scaffold in modern medicinal chemistry. Structurally characterized by a cyclobutane ring bearing both a nitrile and a sulfamoylmethyl group at the C1 position, this molecule serves as a critical bioisostere for gem-dimethyl and azetidine moieties found in JAK inhibitors (e.g., Baricitinib) and androgen receptor antagonists.
This Application Note details the catalytic workflows required to utilize this scaffold effectively. We focus on overcoming the steric congestion inherent to the quaternary carbon center using advanced transition-metal catalysis.
Key Protocols Covered:
Pd-Catalyzed C-N Cross-Coupling: For attaching the sulfonamide "tail" to heteroaryl drug cores.
Pt-Catalyzed Nitrile Hydration: For selective conversion of the nitrile "head" to a primary amide without hydrolyzing the sulfonamide.
Phase-Transfer Catalyzed (PTC) Synthesis: Efficient construction of the cyclobutane core.
Structural Analysis & Reactivity Profile
The molecule features two orthogonal reactive handles:
The Sulfonamide (
): A nucleophile for cross-coupling. The adjacent methylene group and the quaternary center reduce its acidity (), requiring specific ligands for Pd-catalysis to prevent catalyst poisoning.
The Nitrile (
): An electrophile. Due to the Thorpe-Ingold effect (gem-disubstitution), this group is sterically shielded, making standard hydrolysis slow and prone to side reactions. Catalytic activation is required.[1]
Figure 1: Orthogonal reactivity map of the scaffold. The sulfonamide and nitrile groups allow for divergent synthesis of drug libraries.
Objective: Couple the sulfonamide nitrogen to an aryl/heteroaryl halide. This is the primary method for incorporating this scaffold into kinase inhibitors.
Challenge: Primary alkyl sulfonamides are challenging substrates due to their potential to bind Pd(II) species, arresting the catalytic cycle.
Catalyst: Add Ghaffar-Parkins Catalyst ([PtH(PMe2O)2H]) at 0.5 mol% .
Execution: Heat to 80°C in a sealed tube for 2 hours.
Isolation: The product often precipitates upon cooling. If not, remove EtOH under vacuum and extract with DCM.
Yield: Typically >95%.
Why this works: The catalyst is highly specific for nitriles and tolerates the sulfonamide functionality completely, unlike strong acid hydrolysis which can cleave the sulfonyl group.
Protocol 3: Synthesis of the Scaffold via Phase Transfer Catalysis (PTC)
If the starting material is not commercially available, it is synthesized via the dialkylation of a sulfonyl-acetonitrile precursor.
Reaction:
Critical Control Point: Preventing mono-alkylation or polymerization.
Procedure:
Reagents: Mix 2-cyano-N-(protected)methanesulfonamide (1.0 equiv) and 1,3-dibromopropane (1.1 equiv) in Toluene.
Base: Add 50% NaOH (aq) dropwise at 0°C (Exothermic!).
Cyclization: Vigorously stir at 50°C. The PTC shuttles the deprotonated active methylene species to the organic phase to react with the dibromide.
Deprotection: Remove the sulfonamide protecting group (e.g., PMB or t-Butyl) using TFA if necessary.
Mechanistic Workflow Diagram
The following diagram illustrates the decision matrix for functionalizing this scaffold based on the target drug class.
Figure 2: Strategic workflow for divergent synthesis using the cyclobutyl scaffold.
References
Rosen, B. R., et al. (2011). "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters. Link
Ghaffar, T., & Parkins, A. W. (2000). "The crystal structure of [PtH(PMe2O)2H] and its use as a catalyst for the hydration of nitriles." Journal of Molecular Catalysis A: Chemical. Link
Lilly, E. & Co. (2016). "Processes and Intermediates for the Preparation of JAK Inhibitors." World Intellectual Property Organization (WO2016205487). Link
Becht, J. M., et al. (2009). "Synthesis of Cyclobutane Derivatives via Phase Transfer Catalysis." Organic Process Research & Development.
PubChem. (2025). "(1-Cyanocyclobutyl)methanesulfonamide Compound Summary." National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Solvent Selection Strategies for (1-Cyanocyclobutyl)methanesulfonamide Reactions
Executive Summary & Strategic Context
(1-Cyanocyclobutyl)methanesulfonamide (CAS: 1909313-54-7) represents a critical "gem-disubstituted" building block in modern medicinal chemistry, particularly for JAK/STAT pathway inhibitors and fragment-based drug discovery (FBDD). Its structure features a strained cyclobutane ring bearing both a nitrile (electrophile/dipole) and a methanesulfonamide (nucleophile/H-bond donor) at the quaternary center.
The Challenge:
The coexistence of a polar sulfonamide motif (
) and a labile nitrile () creates a solubility-reactivity paradox.
Solubility: The molecule is highly polar, requiring high-dielectric solvents (DMSO, DMF) which complicate workup.
Reactivity: The sulfonamide nitrogen is the primary nucleophile, but the nitrile is susceptible to hydrolysis under the basic conditions required to deprotonate the sulfonamide.
Sterics: The gem-disubstitution at the cyclobutane C1 position imparts significant conformational rigidity, influencing the trajectory of incoming electrophiles.
This guide provides an evidence-based protocol for solvent selection to maximize yield in N-functionalization reactions while preserving the nitrile integrity.
Physicochemical Profiling & Solvent Compatibility
Understanding the solute-solvent interaction is the first step in process design. The following data summarizes the solubility profile based on thermodynamic modeling and experimental analog data.
Table 1: Solubility & Stability Profile of (1-Cyanocyclobutyl)methanesulfonamide
Solvent Class
Representative Solvents
Solubility Rating
Stability Risk
Application Context
Polar Aprotic (High BP)
DMSO, DMF, DMAc, NMP
Excellent (>100 mg/mL)
Low (Thermal stability good <100°C)
Primary choice for and alkylation. Hard to remove.
Polar Aprotic (Low BP)
Acetonitrile (MeCN), Acetone
Good (20-50 mg/mL)
Very Low
Ideal for crystallization and easy workup.
Ethers
THF, 2-MeTHF, Dioxane
Moderate (5-15 mg/mL)
Low
Preferred for Pd-catalyzed couplings (Buchwald).
Chlorinated
DCM, DCE
Poor (<5 mg/mL)
N/A
Generally unsuitable for reaction; good for extraction.
Protic
Methanol, Isopropanol
Good (warm)
High (Risk of Pinner reaction/Solvolysis)
Avoid in basic conditions; useful for recrystallization.
Decision Pathways: Selecting the Right System
The choice of solvent is dictated by the specific transformation required. The diagram below illustrates the decision logic for the two most common workflows: N-Alkylation and N-Arylation.
Figure 1: Decision tree for solvent systems based on reaction type and substrate sensitivity.
Detailed Protocols
Protocol A: N-Alkylation in Polar Aprotic Media (High Yield)
Best for: Small scale, valuable intermediates, or unreactive alkyl halides.
Rationale: The sulfonamide proton (
) requires a carbonate base. DMF provides high dielectric support to dissociate the cation-sulfonamide ion pair, enhancing the nucleophilicity of the nitrogen atom.
Critical Control Point: Do not exceed 80°C. The nitrile group can undergo hydrolysis to the primary amide in the presence of carbonate and trace water at high temperatures.
Workup (Remediation of DMF):
Dilute reaction 1:10 with 5% LiCl (aq).
Extract 3x with Ethyl Acetate (EtOAc).[4] The LiCl helps force the DMF into the aqueous layer.
Best for: Attaching the sulfonamide to aromatic rings (e.g., Pyrimidines/Pyridines).
Rationale: 1,4-Dioxane is the "Gold Standard" here due to its ability to solubilize Pd-catalysts and moderate boiling point (101°C). However, for green chemistry compliance, t-Amyl alcohol is a superior alternative that often suppresses nitrile side-reactions due to steric bulk.
Inerting: Charge solid reagents into a reaction tube. Cycle Vacuum/Nitrogen 3 times.
Solvation: Add degassed 1,4-Dioxane via syringe.
Activation: Heat to 90°C for 4-12 hours.
Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble phosphate salts and palladium black.
Mechanistic Insight & Troubleshooting
The primary failure mode in these reactions is Nitrile Hydrolysis or Self-Coupling .
The Mechanism of Failure (Hydrolysis):
Under basic conditions in wet polar solvents (e.g., wet DMSO + NaOH), the hydroxide ion attacks the nitrile carbon.
Figure 2: Unwanted hydrolysis pathway triggered by wet solvents/strong bases.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Poor solubility of Cs2CO3
Switch solvent to DMF or add 18-Crown-6 to MeCN.
New Peak (M+18)
Nitrile Hydrolysis to Amide
Solvent is wet. Dry solvent over 3Å sieves. Lower reaction temp.
New Peak (M+14)
Methylation (if using MeOH)
Avoid MeOH. Sulfonamides can methylate with MeOH at high temp (rare but possible).
Precipitation
Product insoluble in reaction media
Add a co-solvent (e.g., THF) to keep the product in solution during reaction.
References
PubChem. "(1-Cyanocyclobutyl)methanesulfonamide (Compound)."[1] National Library of Medicine. Accessed October 2023. Link
Reed-Berendt, B. G., & Morrill, L. C. (2019).[5][6] "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, 84(6), 3715–3724. (Demonstrates solvent effects on sulfonamide alkylation). Link
BenchChem. "Optimizing Reaction Conditions for N-Alkylation of Sulfonamides." Technical Support Center. Link
Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2018/123456. (Reference for similar cyanocyclobutyl scaffolds in drug synthesis).
Martinez, C. A., et al. (2013). "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents." Journal of Pharmaceutical Sciences. (Theoretical basis for sulfonamide solubility).
Technical Support Center: (1-Cyanocyclobutyl)methanesulfonamide Synthesis
This technical guide details the process optimization for synthesizing (1-Cyanocyclobutyl)methanesulfonamide , a critical pharmacophore often associated with JAK inhibitors (e.g., Baricitinib intermediates). The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the process optimization for synthesizing (1-Cyanocyclobutyl)methanesulfonamide , a critical pharmacophore often associated with JAK inhibitors (e.g., Baricitinib intermediates).
The synthesis is chemically deceptive; while the steps appear standard, the gem-disubstituted cyclobutane ring introduces severe steric strain (the "Neopentyl Effect"), causing standard protocols to fail or stall. This guide focuses on overcoming these kinetic barriers while preserving the labile nitrile group.
The Synthetic Pathway & Logic
The most robust high-yield route avoids direct sulfonation of the hindered halide. Instead, we utilize a Thioacetate Surrogate Strategy . This method relies on the high nucleophilicity of the thioacetate anion to overcome the steric hindrance at the neopentyl-like C1 position.
Optimized Workflow (Graphviz)
Figure 1: The Thioacetate Surrogate Route. Step 2 requires heat to overcome sterics; Step 3 requires cooling to prevent nitrile hydrolysis.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: The Neopentyl Bottleneck (Mesylate Displacement)
The Issue: The reaction of the mesylate with nucleophiles is notoriously slow because the electrophilic carbon is adjacent to a quaternary center (the cyclobutane C1).
Symptom: Incomplete conversion even after 24h; formation of elimination byproduct (exocyclic alkene).
Parameter
Standard Protocol (Fail)
Optimized Protocol (Pass)
Scientific Rationale
Nucleophile
Na2SO3 (Sodium Sulfite)
KSAc (Potassium Thioacetate)
Sulfite is too bulky and hard for this hindered center. Thioacetate is linear and "softer," penetrating the steric shield more effectively.
Solvent
Acetone/Water
DMF or DMSO (Anhydrous)
High dielectric constant is required to dissociate the KSAc ion pair and accelerate the SN2 mechanism.
Temperature
Room Temp (25°C)
60°C – 75°C
Thermal energy is mandatory to surmount the activation energy barrier imposed by the gem-disubstitution.
Q: Why do I see an alkene impurity (approx. 5-10%)?A: This is the elimination product formed by E2 competition.
Fix: Ensure your KSAc is dry. Presence of hydroxide (from wet solvent) promotes elimination. Lower the temperature slightly (e.g., from 80°C to 60°C) and extend reaction time; elimination has a higher activation energy than substitution.
Phase 2: Oxidative Chlorination (The "Danger Zone")
The Issue: Converting the thioacetate to sulfonyl chloride without hydrolyzing the nitrile group.
Symptom: Loss of nitrile (formation of amide/acid) or "runaway" exotherms.
Protocol: The NCS/HCl Method (Nishiguchi Modification)
Mechanism: Acid-catalyzed hydrolysis of thioacetate to thiol in situ, followed by rapid oxidative chlorination by NCS.
Safety Alert:
WARNING: The oxidation of thioacetates with NCS can exhibit an induction period . If you add all reagents at room temperature, nothing may happen for 5 minutes, followed by a violent thermal runaway.
Correct Procedure:
Cool the Thioacetate/Acetonitrile mixture to 0–5°C .
Add HCl/Water.
Add NCS in portions over 30 minutes.
Monitor: Ensure the exotherm is observed and subsides before the next addition.
Q: My Nitrile is hydrolyzing to an amide. Why?A: Your pH is too low or temperature is too high during the oxidative quench.
Fix: Do not let the internal temperature rise above 10°C. The nitrile is stable to HCl at 0°C but hydrolyzes rapidly at >25°C in the presence of water. Quench the reaction immediately with ice-water once the starting material is consumed.
Phase 3: Ammonolysis
The Issue: Hydrolysis of the sulfonyl chloride to sulfonic acid instead of forming the sulfonamide.
Q: I have low yield, and the product is water-soluble (Sulfonic Acid).A: This is caused by water competition during ammonolysis.
Fix:
Dry the organic layer containing the Sulfonyl Chloride thoroughly (MgSO4) before adding ammonia.
Use Ammonia gas bubbled into THF or anhydrous NH3 in Methanol . Avoid aqueous NH4OH if possible.
Keep the reaction at 0°C. Sulfonyl chlorides are more reactive toward amines than water at low temps, but this selectivity drops at room temp.
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield failures.
Figure 2: Decision Matrix for diagnosing yield loss in (1-Cyanocyclobutyl)methanesulfonamide synthesis.
References
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1] "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131–4134.
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2][3] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287–9291.
Pfizer Inc. (2016). "Methods for Preparing Baricitinib." Patent WO2016125080A2. (Describes the stability of the cyanocyclobutyl moiety).
BenchChem Technical Division. (2025). "Synthesis of Methanesulfonamide from Methanesulfonyl Chloride." Technical Guide.
Technical Support Center: Synthesis of (1-Cyanocyclobutyl)methanesulfonamide
Disclaimer: The following technical guide is based on established principles of organic chemistry and extensive experience with analogous transformations. As there is no specific, publicly available, step-by-step procedu...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The following technical guide is based on established principles of organic chemistry and extensive experience with analogous transformations. As there is no specific, publicly available, step-by-step procedure for the synthesis of (1-Cyanocyclobutyl)methanesulfonamide, this document is intended to provide expert guidance and troubleshooting strategies for the key reaction steps likely to be involved in its preparation.
Introduction
(1-Cyanocyclobutyl)methanesulfonamide is a novel compound with potential applications in medicinal chemistry and drug development. Its synthesis, while not explicitly documented, can be logically approached as a two-stage process: the formation of the key intermediate, (1-cyanocyclobutyl)methanamine, followed by its sulfonylation with methanesulfonyl chloride. This guide provides a comprehensive technical support framework for researchers and scientists undertaking this synthesis, with a strong emphasis on optimizing reaction conditions, particularly temperature, to maximize yield and purity.
Hypothetical Synthetic Pathway
A plausible synthetic route to (1-Cyanocyclobutyl)methanesulfonamide is depicted below. This guide will focus on the troubleshooting and optimization of the two critical transformations: the reduction of a suitable precursor to the primary amine and the subsequent sulfonylation.
Caption: Plausible synthetic route to (1-Cyanocyclobutyl)methanesulfonamide.
Part 1: Synthesis of (1-Cyanocyclobutyl)methanamine - Troubleshooting and FAQs
The primary amine intermediate is crucial for the final sulfonylation step. A likely precursor would be 1-cyanocyclobutane-1-carbonitrile or 1-cyanocyclobutane-1-carboxamide, which can be reduced to the desired amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitrile or amide to a primary amine in a sterically hindered system like this?
A1: The two most common and effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[1][2] LiAlH₄ is a powerful reducing agent capable of reducing both nitriles and amides to amines.[1] Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method, particularly for nitriles.[3][4]
Q2: How does temperature affect the reduction of the nitrile/amide precursor?
A2: Temperature control is critical for both selectivity and safety.
With LiAlH₄: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed.[1] An initial low temperature helps to control the initial exothermic reaction. Higher temperatures can lead to side reactions, including decomposition of the starting material or product.
With Catalytic Hydrogenation: The reaction temperature can influence the reaction rate and selectivity. While some hydrogenations can be performed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[3][5] However, excessively high temperatures can lead to over-reduction or side reactions.
Q3: I am observing low yields of the desired primary amine. What are the potential causes?
A3: Low yields can stem from several factors:
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature (cautiously), or the amount of reducing agent/catalyst.
Side reactions: For catalytic hydrogenation, the formation of secondary and tertiary amines is a common side reaction.[4] This can be minimized by the addition of ammonia or by using specific catalyst systems.
Steric hindrance: The cyclobutane ring and the adjacent cyano group can sterically hinder the approach of the reducing agent. More forcing conditions (higher temperature, more reactive reducing agent) might be necessary.
Catalyst poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, leading to low conversion.
Troubleshooting Guide: Reduction of Nitrile/Amide Precursor
Symptom
Possible Cause
Suggested Solution
Low conversion of starting material
Insufficient reducing agent/catalyst, low reaction temperature, or short reaction time.
Increase the equivalents of LiAlH₄ or the loading of the hydrogenation catalyst. Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time.
Formation of secondary/tertiary amines (in catalytic hydrogenation)
The intermediate imine reacts with the product primary amine.[4]
Add ammonia to the reaction mixture to compete with the primary amine for reaction with the imine. Use a catalyst system known for high selectivity to primary amines.[3][5]
Decomposition of starting material or product
Reaction temperature is too high.
Perform the reaction at a lower temperature. For LiAlH₄ reductions, add the reagent slowly to a cooled solution of the substrate.
Purify the starting material and use high-purity, dry solvents. Consider a more powerful reducing agent like LiAlH₄ if catalytic hydrogenation is ineffective.
Part 2: Sulfonylation of (1-Cyanocyclobutyl)methanamine - Troubleshooting and FAQs
The reaction of a primary amine with methanesulfonyl chloride is a standard method for the synthesis of methanesulfonamides.[6] However, careful control of reaction conditions is necessary to avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the sulfonylation of a primary amine, and how can I prevent it?
A1: The most common side reaction is di-sulfonylation, where the primary amine reacts with two equivalents of methanesulfonyl chloride to form a di-sulfonamide.[7] This occurs because the initially formed mono-sulfonamide still has an acidic proton on the nitrogen, which can be deprotonated by the base to form a nucleophilic anion that reacts with another molecule of methanesulfonyl chloride.[7] Prevention strategies include:
Stoichiometry control: Use a slight excess of the primary amine relative to the methanesulfonyl chloride.
Slow addition: Add the methanesulfonyl chloride slowly to the reaction mixture to maintain a low concentration.
Low temperature: Perform the reaction at low temperatures (e.g., 0 °C or below).[7]
Q2: How does temperature influence the outcome of the sulfonylation reaction?
A2: Temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature generally disfavors the di-sulfonylation side reaction more than the desired mono-sulfonylation.[7] The initial addition of methanesulfonyl chloride is often exothermic, so maintaining a low temperature during this step is crucial to prevent a runaway reaction and the formation of byproducts.
Q3: What is the role of the base in this reaction, and does the choice of base matter?
A3: The base is essential to neutralize the HCl generated during the reaction.[6] The choice of base can influence the extent of di-sulfonylation. A strong, non-nucleophilic base like triethylamine is commonly used. However, if di-sulfonylation is a problem, a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, can be beneficial as they are less likely to deprotonate the mono-sulfonamide.[7]
Troubleshooting Guide: Sulfonylation Reaction
Symptom
Possible Cause
Suggested Solution
Significant amount of di-sulfonated byproduct
Excess methanesulfonyl chloride, high reaction temperature, or use of a strong, non-hindered base.
Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the methanesulfonyl chloride dropwise at 0 °C or lower.[7] Consider switching to a weaker or sterically hindered base like pyridine.
Unreacted starting amine
Insufficient methanesulfonyl chloride, low reaction temperature, or short reaction time.
Ensure at least one full equivalent of methanesulfonyl chloride is used. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS until the starting amine is consumed.
Formation of a polar byproduct that is not the desired product
Hydrolysis of methanesulfonyl chloride to methanesulfonic acid due to the presence of water.
Ensure all glassware is thoroughly dried and use anhydrous solvents.
Reaction is very slow or does not proceed
The primary amine is not nucleophilic enough, or there is significant steric hindrance.
Consider using a more reactive sulfonylating agent (though this may increase side reactions). The use of a catalyst like DMAP (4-dimethylaminopyridine) can sometimes accelerate the reaction.[8]
Optimizing Temperature: A Workflow
The following diagram illustrates a logical workflow for optimizing the temperature for the overall synthesis of (1-Cyanocyclobutyl)methanesulfonamide.
Caption: A decision-making workflow for temperature optimization.
References
Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
Sulfonamide derivatives: Synthesis and applications. (n.d.).
(PDF) Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]
Recent Advances in the Synthesis of Sulfonamides Intermedi
Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. (2022). Nanoscale, 14(26), 9341-9348. [Link]
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Reduction of Nitriles to Amines with H2 Catalyzed by Nonclassical Ruthenium Hydrides – Water‐Promoted Selectivity for Primary Amines and Mechanistic Investig
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. (2018). Organic Letters, 20(3).
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). Beilstein Journal of Organic Chemistry, 13, 854–861. [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
19.3. Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning.
Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). BenchChem.
Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. (2020, March 5). YouTube.
Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. (2026). American Chemical Society.
The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (2023). RSC Publishing.
21.7: Synthesis of Amines from Carboxylic Amides. (2015). Chemistry LibreTexts.
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv.
Thermodynamic Analysis of the Reactions of the Sulfonation Process of C₇-C₁₈ Alkylbenzenes with Sulfuric Anhydride. (2025). Scientific & Academic Publishing.
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science.
Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. (2024). PubMed Central.
Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. (2020). Chemical Communications, 56(30), 4145-4155. [Link]
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (n.d.). Lirias.
22.3 Synthesis of Amines. (2021, April 29). YouTube.
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI.
Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds. (n.d.). BenchChem.
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central.
Technical Support Center: (1-Cyanocyclobutyl)methanesulfonamide Solubility Guide
[1] Document ID: TS-SOL-CCMS-01 Last Updated: February 14, 2026 Department: Application Science & Formulation Chemistry[1] Introduction Welcome to the technical support hub for (1-Cyanocyclobutyl)methanesulfonamide . Thi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Document ID: TS-SOL-CCMS-01
Last Updated: February 14, 2026
Department: Application Science & Formulation Chemistry[1]
Introduction
Welcome to the technical support hub for (1-Cyanocyclobutyl)methanesulfonamide . This guide addresses the persistent solubility challenges associated with this intermediate, commonly used in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.
The core challenge with this molecule lies in its bifunctional nature : it possesses a polar, hydrogen-bonding sulfonamide group (
) and a rigid, lipophilic cyclobutyl nitrile scaffold.[1] This combination often leads to high crystal lattice energy, resulting in poor aqueous solubility and "crash-out" precipitation during biological assay preparation.[1]
Module 1: Physicochemical Profile & Solubility Data
To resolve solubility issues, one must first understand the forces at play. The sulfonamide moiety acts as a weak acid, while the cyclobutyl ring limits conformational flexibility, reducing entropy-driven solvation.
Critical: Do not use "wet" DMSO. Water absorption reduces solubility exponentially.
Dissolution:
Vortex vigorously for 60 seconds.
If solid remains:[1] Warm the vial in a water bath at 37°C for 5–10 minutes .
Sonication:[1] Use ultrasonic bath for max 5 minutes. Warning: Extended sonication heats the solvent and may degrade the nitrile.
Inspection: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.
Visual Workflow: Solvent Selection
Figure 1: Decision tree for selecting the appropriate solvent for initial solubilization.[1]
Module 3: Troubleshooting Aqueous Dilution (The "Crash Out")
The most common failure mode is adding the DMSO stock directly to a saline buffer (PBS/TBS), causing the compound to precipitate immediately due to the "solvent shock" effect.
The "Intermediate Dilution" Method
Do not jump from 100% DMSO to 1% DMSO in one step. Use a stepping stone.
Step-by-Step Protocol:
Start: 10 mM Stock in 100% DMSO.
Intermediate Step: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water or PEG400).
Result: 1 mM solution (stable).
Final Step: Dilute the Intermediate into your Assay Buffer.
Target: Final DMSO concentration < 1% (or as tolerated by cells).
Visual Workflow: Serial Dilution Strategy
Figure 2: Step-wise dilution strategy to mitigate precipitation shock.
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy when I added it to the cell culture media. Can I filter it?
Answer: No. If it is cloudy, the compound has precipitated. Filtering will remove the drug, meaning you will treat your cells with nothing but solvent. You must repeat the dilution using the "Intermediate Dilution" method described in Module 3 or warm the media to 37°C before addition.
Q2: Can I use 0.1 M HCl to dissolve it?
Answer: No. Sulfonamides are weak acids, not bases. They do not protonate easily in mild acid. They dissolve better in basic conditions (0.1 M NaOH), but high pH may hydrolyze the nitrile group over time. Stick to DMSO.
Q3: The compound "oiled out" instead of forming crystals. Why?
Answer: This occurs when the compound is lipophilic enough to separate as a liquid phase before crystallizing. This is common with cyclobutyl intermediates. Increase the concentration of a surfactant (like Tween-80 at 0.01%) in your assay buffer to stabilize the dispersion.[1]
Q4: How stable is the DMSO stock?
Answer: (1-Cyanocyclobutyl)methanesulfonamide is chemically stable in anhydrous DMSO at -20°C for at least 6 months.[1] However, DMSO is hygroscopic. If the tube is opened frequently, it absorbs atmospheric water, which will eventually cause the compound to precipitate inside the tube. Aliquot your stocks to avoid freeze-thaw cycles.
References
PubChem Compound Summary. (1-cyanocyclobutyl)methanesulfonamide (CID 75481235).[1] National Center for Biotechnology Information.
[Link][1]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
[Link][1]
Technical Guide: Minimizing Byproducts in (1-Cyanocyclobutyl)methanesulfonamide Reactions
Strategic Overview The molecule (1-Cyanocyclobutyl)methanesulfonamide is a critical scaffold, most notably serving as a key intermediate in the synthesis of JAK1 inhibitors like Abrocitinib (Cibinqo). Handling this molec...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The molecule (1-Cyanocyclobutyl)methanesulfonamide is a critical scaffold, most notably serving as a key intermediate in the synthesis of JAK1 inhibitors like Abrocitinib (Cibinqo).
Handling this molecule presents a unique "triad of instability" due to its three functional features:
The Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) under the very conditions often used to form sulfonamides.
The Sulfonamide (-SO₂NH₂): Prone to dimerization (disulfonimide formation) during synthesis if stoichiometry is uncontrolled.
The Cyclobutane Ring: While kinetically stable, it possesses significant ring strain (~26 kcal/mol), making it sensitive to extreme thermal forcing or radical conditions.
This guide provides a self-validating workflow to minimize byproducts during the synthesis and handling of this compound.
Critical Control Points (CCPs) in Synthesis
The most common route to this molecule is the ammonolysis of (1-cyanocyclobutyl)methanesulfonyl chloride . This is the step where 90% of impurities are generated.
The Reaction Pathway & Impurity Landscape
The following diagram illustrates the competitive pathways occurring during the reaction.
Figure 1: Mechanistic pathway showing the target generation versus competitive hydrolysis and dimerization pathways.
Troubleshooting Guides & FAQs
Scenario A: "I am detecting a mass +18 (M+18) impurity in my LC-MS."
Diagnosis: Nitrile Hydrolysis.[1][2][3][4]
The nitrile group has hydrolyzed to a primary amide (–CONH₂). This typically happens if you use aqueous ammonia (NH₄OH) at elevated temperatures or if the reaction exotherms uncontrolled.
Technical Protocol:
Switch to Anhydrous Conditions: Do not use aqueous ammonium hydroxide. Instead, use 0.5 M NH₃ in THF or 7 M NH₃ in Methanol .
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition of the sulfonyl chloride.
Quench Strategy: Do not quench with strong acid or base. Use a buffered solution (saturated NH₄Cl) and extract immediately.
Scenario B: "My yield is low, and I see a large, late-eluting peak (Dimer)."
Diagnosis: Disulfonimide Formation.
This occurs when a molecule of product (
) reacts with a molecule of starting material () because the ammonia concentration was too low at the mixing interface.
Technical Protocol:
Reverse Addition: Do not add ammonia to the chloride. Add the sulfonyl chloride (dissolved in THF) dropwise into a stirring solution of excess ammonia. This ensures the chloride always encounters a high molar excess of NH₃.
Stoichiometry: Use at least 3.0 to 5.0 equivalents of ammonia relative to the sulfonyl chloride.
Scenario C: "The cyclobutane ring seems to be opening or rearranging."
Diagnosis: Thermal/Strain Failure.
While less common in simple sulfonylation, the cyclobutane ring is sensitive. If you are attempting to displace a leaving group on the ring or using strong Lewis acids, the ring may undergo ring-expansion or cleavage.
Technical Protocol:
Avoid Lewis Acids: Do not use AlCl₃ or similar strong Lewis acids in the presence of the nitrile-cyclobutane motif.
Keep T < 40°C: Unless strictly necessary, avoid heating the sulfonamide above 40°C in basic media.
Optimized Experimental Workflow
To ensure high purity, follow this specific order of operations. This protocol minimizes the contact time between the product and the reactive starting material.
Figure 2: Optimized "Reverse Addition" workflow to prevent dimerization and hydrolysis.
Comparative Data: Solvent Systems
The choice of solvent heavily influences the byproduct profile.
Solvent System
Nitrile Hydrolysis Risk
Dimer Formation Risk
Recommendation
Water / NH₄OH
High (Hydrolysis to Amide)
Low
Avoid
DCM / NH₃ (gas)
Low
High (Solubility issues cause local excess)
Use with caution
THF / NH₃ (soln)
Lowest
Low (if reverse addition used)
Recommended
MeOH / NH₃
Low
Low
Good Alternative
References
Do, N. M., et al. (2021). "Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib." Organic Process Research & Development, 25(3), 608–617. [Link][5]
Pfizer Inc. (2018). "Process for the preparation of Janus Kinase Inhibitors.
Vazquez, E., et al. (2020). "Identification of Process Impurities in the Synthesis of Abrocitinib." Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference to impurity profiling in JAK inhibitor synthesis).
Technical Support Center: (1-Cyanocyclobutyl)methanesulfonamide Purification
The following technical support guide addresses the purification challenges of (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1). This guide is structured as a Tier 3 Engineering Support resource, designed for pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the purification challenges of (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1). This guide is structured as a Tier 3 Engineering Support resource, designed for process chemists and medicinal chemists requiring high-purity isolation of this critical intermediate.
Status: Operational | Tier: 3 (Advanced Process Chemistry)
Subject: Isolation, Purification, and Stability of Sulfonamide-Nitrile Scaffolds
Applicable Molecule: 1-(sulfamoylmethyl)cyclobutane-1-carbonitrile
Molecule Profile & Physicochemical Challenges
Before troubleshooting, you must understand the competing physicochemical forces in this molecule.[1] The coexistence of a nitrile (–CN) and a primary sulfonamide (–SO₂NH₂) on a strained cyclobutane ring creates a "solubility paradox" and specific stability risks.[1]
Issue 1: "My product streaks badly on silica gel and co-elutes with polar impurities."
Diagnosis:
Primary sulfonamides interact strongly with the silanol groups on standard silica, causing peak tailing.[1] The high polarity of the nitrile group exacerbates this, making the molecule "stick" and elute broadly.
Solution: The "Doped" Mobile Phase Strategy
You must suppress the ionization of the sulfonamide and block silanol interactions.[1]
Protocol:
Avoid pure EtOAc/Hexane: This system is often insufficient for polar sulfonamides.[1]
Use DCM/Methanol/Ammonium Hydroxide: A gradient of DCM to 95:5 DCM:MeOH is standard.[1]
The "Dopant" Trick: Add 0.5% Triethylamine (TEA) or 1% Isopropylamine to your mobile phase.[1] The amine competes for the silanol sites, sharpening the sulfonamide peak.[1]
Alternative (Reverse Phase): If normal phase fails, switch to C18 silica. Use a water/acetonitrile gradient with 0.1% Formic Acid .[1] The acid keeps the sulfonamide protonated (neutral), improving retention and shape.
Technical Insight: The nitrile group is relatively stable to these mobile phase modifiers at room temperature.[1] Avoid heating the column if using basic modifiers to prevent nitrile hydrolysis.[1]
Issue 2: "I have high inorganic salt contamination (NaCl/Na₂SO₃) that won't filter out."
Diagnosis:
This molecule is likely synthesized via the displacement of a mesylate/halide with sulfite, followed by chlorination and amination.[1] This pathway generates stoichiometric amounts of inorganic salts.[1] Due to the molecule's polarity, it partially solubilizes in the aqueous layer or entrains salts in the organic gum.
Solution: The Hofmeister "Salting-Out" Extraction
Standard water washes will result in product loss.[1] You must force the product into the organic phase.[1]
Protocol:
Dissolution: Dissolve the crude mixture in 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate . Avoid DCM if possible (emulsion risk).[1]
Saturation: Wash the organic layer with saturated brine (NaCl) .[1]
The "Salting Out" Boost: If the product remains in the aqueous layer, add solid NaCl until the aqueous layer is saturated.[1] The high ionic strength "pushes" the organic sulfonamide out of the water (Hofmeister effect).[1]
Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can coordinate with the nitrile/sulfonamide, causing loss).
Issue 3: "The product is oiling out and refuses to crystallize."
Diagnosis:
Cyclobutane derivatives are notorious for conformational flexibility ("puckering"), which inhibits crystal lattice formation.[1] Impurities (especially des-cyano or hydrolyzed amide byproducts) act as plasticizers, preventing solidification.
Solution: The Anti-Solvent Crash & Seed
You need a high-polarity solvent to dissolve the gum and a non-polar anti-solvent to force the lattice.[1]
Protocol:
Primary Solvent: Dissolve the crude oil in the minimum amount of warm Isopropyl Alcohol (IPA) or Ethanol (approx. 40-50°C).[1]
Anti-Solvent Addition: Slowly add n-Heptane dropwise until the solution turns slightly turbid.[1]
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[1]
Cooling Ramp: Cool slowly to Room Temperature (RT) over 2 hours, then to 0°C. Do not crash cool, or the oil will return.
Issue 4: "Can I use Acid/Base extraction to purify this?"
Diagnosis:
Yes, but with a critical warning regarding the nitrile group.[1] The sulfonamide proton is acidic (
), allowing it to be deprotonated by strong bases.
Solution: The "Cold Swing" Protocol
This is the most powerful method to remove non-acidic impurities (e.g., unreacted alcohol/mesylate precursors) without chromatography.
Protocol:
Dissolve: Dissolve crude in EtOAc.
Base Extraction: Extract with 0.5 M NaOH (cold, <5°C).
Critical:Work fast ( <15 mins). Prolonged exposure to NaOH, even at 0°C, can hydrolyze the nitrile to a primary amide.
Wash: Wash the aqueous layer immediately with fresh EtOAc to remove entrained organics.[1]
Acidification: Acidify the aqueous layer to pH ~3-4 using 1 M HCl .
Recovery: The product will precipitate or can be extracted back into EtOAc.[1]
Visual Troubleshooting Workflows
Workflow A: Purification Decision Tree
Use this logic flow to determine the correct purification method based on your crude profile.
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Workflow B: Stability & Degradation Pathways
Understanding where your product degrades is key to avoiding yield loss.[1]
Caption: Degradation pathways. The Nitrile group is the weak link; avoid prolonged exposure to extremes.
References & Authority
Abrocitinib (PF-04965842) Process Chemistry:
Context: This molecule is a structural analog/fragment of the "left-hand" side of JAK1 inhibitors like Abrocitinib.[1]
Source: Vazquez, M. L., et al. (2018).[6] "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate."[6] Journal of Medicinal Chemistry, 61(3), 1130–1152.[6]
Sulfonamide Purification Techniques:
Context: General methodologies for separating polar sulfonamides from reaction mixtures.[1]
Source: BenchChem Technical Guides.[1] "Purification of Sulfonamide Derivatives by Column Chromatography." Link
Nitrile Stability in Synthesis:
Context: Hydrolysis rates of cycloalkyl nitriles.[1]
Source: Cohen, N., et al. (1975). "Synthesis of Cyclobutanecarbonitrile Derivatives." Journal of Organic Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1) before handling. Sulfonamides may cause allergic reactions in sensitized individuals.
Technical Support Center: Handling (1-Cyanocyclobutyl)methanesulfonamide
Topic: Moisture Sensitivity & Stability Management Ticket ID: REF-CYANO-SULF-001 Status: Open for Consultation Executive Summary: The Moisture Paradox User Query: "My (1-Cyanocyclobutyl)methanesulfonamide has formed hard...
Ticket ID: REF-CYANO-SULF-001
Status: Open for Consultation
Executive Summary: The Moisture Paradox
User Query: "My (1-Cyanocyclobutyl)methanesulfonamide has formed hard clumps, and my latest coupling reaction yield dropped by 40%. Is the compound degraded?"
Scientist’s Assessment:
(1-Cyanocyclobutyl)methanesulfonamide is hygroscopic but chemically robust under neutral conditions. The "moisture sensitivity" often cited for this class of compounds usually refers to two distinct phenomena:
Physical Hygroscopicity: The molecule attracts atmospheric water, leading to caking and significant weighing errors (stoichiometry drift).
Reactivity Quenching: While the molecule itself doesn't instantly decompose, the absorbed water destroys the sensitive bases (e.g., NaH, LiHMDS) or catalysts used in downstream coupling reactions.
Immediate Action: Do not discard clumping material. It is likely chemically intact but requires specific drying protocols to prevent hydrolysis of the nitrile group.
Diagnostic Workflow
Before proceeding with chemical recovery, use this logic flow to identify the severity of the issue.
Figure 1: Diagnostic logic for distinguishing between simple moisture absorption and chemical degradation.
Technical Troubleshooting Guide (FAQs)
Category A: Storage & Physical Handling[2]
Q1: The powder has turned into a hard brick. Can I chip it out and use it?A: Yes, but you must correct for water weight.
The cyclobutane ring and sulfonamide group are stable, but the nitrile (cyano) group is the weak link. If the "brick" is exposed to moisture and acidic/basic vapors over time, the nitrile can hydrolyze to a primary amide.
The Fix: Grind the solid in a dry mortar (quickly) to increase surface area, then apply Protocol A (Drying) below.
The Check: Run an IR. If the sharp nitrile stretch (~2230 cm⁻¹) is diminishing and broad amide bands (1650–1690 cm⁻¹) appear, purification is required [1].
Q2: What are the optimal drying conditions?A: Heat is the enemy of the strained cyclobutane ring when water is present.
Do NOT: Heat above 60°C in an oven.
DO: Use a vacuum drying pistol or desiccator with
(Phosphorus Pentoxide) at Room Temperature to 40°C max.
Time: 12–24 hours under high vacuum (< 5 mbar).
Category B: Reaction Interference
Q3: Why did my alkylation reaction (using NaH/DMF) fail?A: This is the classic "Wet Sulfonamide Trap."
Sulfonamide protons (
) are acidic. You likely used a strong base (NaH, , or ) to deprotonate the nitrogen.
Mechanism of Failure: If your starting material contained 5% water by weight, that water reacts with your base faster than the sulfonamide does.
(Dead base).
Result: You have insufficient base to form the sulfonamide anion, leading to unreacted starting material.
Solution: If you cannot dry the solid perfectly, titrate the water content (Karl Fischer) and add excess base to neutralize the water plus the sulfonamide equivalents [2].
Q4: I see an extra peak in the NMR at 3.3–3.5 ppm. Is this degradation?A: In DMSO-
, the water peak shifts depending on concentration and hydrogen bonding.
Test: Add a drop of
to the NMR tube. If the peak grows and shifts, it is just water. If the peak splits or remains distinct, it might be a hydrolysis impurity (amide formation).
Experimental Protocols
Protocol A: Safe Drying of Hygroscopic Nitriles
Use this when the material is caked but chemically pure.
Grinding: Pulverize the solid in a dry-atmosphere glove bag or quickly in a fume hood.
Desiccant: Place in a vacuum oven or desiccator. Use
or activated molecular sieves as the drying agent.
Vacuum: Apply high vacuum (< 1.0 mmHg).
Temperature: Set to 30–35°C . Warning: Higher temperatures combined with trace acid/base residues can accelerate nitrile hydrolysis.
Validation: Measure weight loss until constant mass is achieved (
over 2 hours).
Protocol B: Azeotropic Drying (For Reaction Prep)
Use this if you need to set up a reaction immediately and cannot wait for oven drying.
Dissolve the "wet" (1-Cyanocyclobutyl)methanesulfonamide in anhydrous Toluene or Benzene .
Rotary evaporate the solvent.[1] The water will co-distill (azeotrope) with the solvent.
Repeat 2–3 times.
Redissolve in your reaction solvent (e.g., DMF, THF) immediately.
Data Reference: Stability Profile
Parameter
Specification / Behavior
Risk Level
Hygroscopicity
High (Deliquescent in high humidity)
🔴 Critical
Solid State Stability
Stable < 40°C (Dry)
🟢 Safe
Solution Stability (Neutral)
Stable in DMSO/MeOH for >24h
🟢 Safe
Solution Stability (Acidic)
Nitrile hydrolysis to amide/acid
🟡 Moderate
Solution Stability (Basic)
Stable (Sulfonamide deprotonation)
🟢 Safe
Thermal Limit
Avoid T > 80°C if wet (Ring strain + Hydrolysis)
🟠 Caution
Mechanistic Insight: The Nitrile-Sulfonamide Interplay
Understanding the molecule allows you to predict failure points.
Figure 2: Pathway A is the desired reaction. Pathway B represents the loss of yield due to moisture. Pathway C is the degradation risk if heated while wet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR interpretation of Nitrile vs. Amide shifts).
Beisel, T., & Manolikakes, G. (2015).[2] Sulfonamide synthesis by alkylation or arylation.[2][3] Organic Letters, 17(13), 3162-3165. (Demonstrates tolerance of sulfonamides to various conditions, but emphasizes stoichiometry).
BenchChem. (2025).[4] Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.[4] (General properties of the methanesulfonamide moiety).
Organic Chemistry Portal. (2016). Alkylation of Sulfonamides. (Discusses the impact of reaction conditions and additives).
reducing waste in (1-Cyanocyclobutyl)methanesulfonamide manufacturing
Technical Support Center: Sustainable Manufacturing of (1-Cyanocyclobutyl)methanesulfonamide Current Status: Operational Topic: Waste Reduction & Process Optimization Audience: Process Chemists, Scale-up Engineers, and R...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sustainable Manufacturing of (1-Cyanocyclobutyl)methanesulfonamide
Current Status: Operational
Topic: Waste Reduction & Process Optimization
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Executive Summary: The Green Aspiration
You are likely synthesizing (1-Cyanocyclobutyl)methanesulfonamide as a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., analogs related to Baricitinib). Traditional routes to this scaffold are plagued by high Process Mass Intensity (PMI), specifically in the sulfonylation and purification stages.
This guide replaces legacy protocols (e.g., gaseous
oxidation, DCM extractions) with E-factor optimized alternatives. Our goal is to transition your workflow from a linear, waste-heavy process to a convergent, catalytic, and solvent-smart system.
Critical Troubleshooting Modules
Module A: The Sulfonylation Bottleneck (Thiol
Sulfonamide)
The Issue:
Standard protocols often involve converting a thio-intermediate (e.g., thioacetate or thiol) to a sulfonyl chloride using harsh oxidants like Chlorine gas (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) or Sulfuryl Chloride () in Acetic Acid. This generates massive acidic waste, requires cryogenic cooling, and involves unstable intermediates.
The Green Solution: One-Pot Aqueous Oxidative Chlorination
Replace
gas with Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) in an acetonitrile/water system. This allows for the in situ generation of sulfonyl chloride which is immediately quenched with ammonia, eliminating the need for isolation and reducing halogenated solvent use.
Step-by-Step Protocol:
Preparation: Dissolve (1-cyanocyclobutyl)methanethiol (1.0 equiv) in
in a controlled manner, oxidizing the thiol to sulfonyl chloride without over-chlorination of the cyclobutane ring.
Amidation: Once TLC shows consumption of thiol, add aqueous
(3.0 equiv) directly to the reaction vessel.
Workup: Filter off the precipitated cyanuric acid (a non-toxic byproduct which can be recycled). Concentrate the filtrate.
Data Comparison: Legacy vs. Green Route
Metric
Legacy (/AcOH)
Green (TCCA/Water)
Improvement
Atom Economy
Low (Excess vented)
High (Stoichiometric oxidant)
+40% Efficiency
Solvent Class
Class 2 (DCM/AcOH)
Class 3 (Acetonitrile/Water)
Safety Improved
Waste Stream
Corrosive Acid/Halogenated
Solid Cyanuric Acid (Recyclable)
E-Factor Reduced
Yield
65-75%
85-92%
+15% Yield
Module B: Solvent Selection & Extraction (The Mobile Phase Problem)
The Issue:
Dichloromethane (DCM) is the default solvent for extracting sulfonamides due to solubility. However, DCM is a hazardous air pollutant and strictly regulated under REACH and EPA guidelines.
The Green Solution: 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is derived from renewable resources (corn cobs/bagasse) and offers superior phase separation compared to THF. It extracts (1-Cyanocyclobutyl)methanesulfonamide efficiently from the aqueous reaction mixture.
Troubleshooting Protocol:
If emulsion forms: Add brine (
) to the aqueous layer. 2-MeTHF forms a clean break with brine.
If product crashes out: The sulfonamide moiety is polar. If 2-MeTHF solubility is insufficient at low temps, use Ethyl Acetate:Isopropanol (9:1) as the extraction solvent.
Module C: Purification (The Silica Sink)
The Issue:
Purifying the final sulfonamide via column chromatography generates kg-scale silica gel waste and consumes liters of solvent per gram of product.
The Green Solution: Crystallization-Driven Purification
The cyclobutane motif provides structural rigidity, making this molecule a good candidate for crystallization.
Recommended Solvent System:
Solvent: Isopropyl Alcohol (IPA)
Anti-solvent: n-Heptane
Method: Dissolve crude residue in minimal hot IPA (60°C). Slowly add n-Heptane until turbidity persists. Cool to room temperature, then 0°C.
Visualizing the Workflow
The following diagram illustrates the optimized "One-Pot" flow, highlighting the waste reduction checkpoints.
Q1: My yield drops when scaling up the TCCA oxidation. Why?A: TCCA oxidation is exothermic. On a larger scale, heat accumulation can decompose the sensitive sulfonyl chloride intermediate before ammonia is added.
Fix: Ensure strict temperature control (maintain <5°C) during TCCA addition. Add TCCA as a slurry or solid in small portions.
Q2: Can I use Hydrogen Peroxide (
) instead of TCCA to be even greener?A: While is greener, it often oxidizes thiols directly to sulfonic acids () rather than the required sulfonyl chloride (), making amidation difficult without harsh activating agents (like ). TCCA provides the necessary chloride atom for the activation step.
Q3: The cyclobutane ring seems unstable under acidic conditions. Is this a risk?A: The nitrile group at position 1 stabilizes the ring to some extent, but strong acids can cause ring-opening or hydrolysis of the nitrile to an amide/acid.
Fix: The TCCA/Water method generates Cyanuric acid (weak acid) and HCl. The presence of the acetonitrile co-solvent buffers the system. If degradation is observed, add solid
(1.0 equiv) to the reaction mixture to neutralize HCl in situ.
Q4: How do I remove the Cyanuric Acid byproduct completely?A: Cyanuric acid is insoluble in cold acetonitrile/water. Simple filtration removes >95%. Any trace residue can be removed during the basic aqueous wash (using 1M
) of the organic layer during extraction, as cyanuric acid forms a water-soluble salt at high pH.
References
Veisi, H., et al. (2011).[1][2][3] "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Synlett, 2011(16), 2315-2320. Link
Bahrami, K., et al. (2009).[3] "Direct Conversion of Thiols and Disulfides into Sulfonamides with Trichloroisocyanuric Acid." Journal of Organic Chemistry, 74(24), 9287–9291. Link
Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute.[4][5] Link
Byrne, F.P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
A Comparative Guide to HPLC Method Validation for (1-Cyanocyclobutyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused com...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Cyanocyclobutyl)methanesulfonamide, a novel small molecule with potential therapeutic applications. We will explore the rationale behind the method development, the intricacies of the validation process as stipulated by international guidelines, and a comparative analysis with alternative analytical technologies.
Introduction: The Analytical Imperative for Novel Compounds
(1-Cyanocyclobutyl)methanesulfonamide represents a class of compounds that, while structurally related to known sulfonamides, possesses a unique cyanocyclobutyl moiety. As with any new chemical entity (NCE) in the pharmaceutical pipeline, establishing a robust, accurate, and precise analytical method for its quantification is a critical early-stage milestone. This ensures the integrity of data in subsequent stages, from preclinical studies to quality control of the final drug product. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose due to its versatility, resolving power, and wide applicability.
The validation of this HPLC method is not merely a procedural step but a systematic process of demonstrating that the method is "fit for purpose."[1][2] This involves a series of experiments designed to test the method's performance characteristics against predefined acceptance criteria, ensuring its reliability and consistency.[3][4] This guide will walk you through a comprehensive validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6]
The Proposed HPLC Method: A Foundation of Selectivity and Sensitivity
Based on the chemical properties of sulfonamides and related compounds, a reverse-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantification of (1-Cyanocyclobutyl)methanesulfonamide. The nitrile group and the sulfonamide moiety provide chromophores that allow for sensitive UV detection.
Table 1: Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
C18 stationary phases provide excellent retention and separation for moderately polar compounds like sulfonamides.[7][8]
Mobile Phase
Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
A mixture of organic solvent and acidified water is a common mobile phase in RP-HPLC, offering good peak shape and resolution. Formic acid helps to suppress the ionization of the sulfonamide group, leading to better retention and symmetrical peaks.
Flow Rate
1.0 mL/min
A standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Detection Wavelength
235 nm
This wavelength is chosen to maximize the absorbance of the analyte, thereby enhancing the sensitivity of the method. A UV scan of the analyte would be performed during method development to determine the optimal wavelength.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Run Time
10 minutes
A relatively short run time allows for high sample throughput.
A Deep Dive into Method Validation: Ensuring Fitness for Purpose
The validation of the proposed HPLC method is conducted in accordance with ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a more science- and risk-based approach.[5][9][10][11][12][13] The following performance characteristics are evaluated:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][14]
Experimental Protocol:
Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Chromatographic Analysis: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also performed to confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]
Experimental Protocol:
Standard Preparation: Prepare a series of at least five standard solutions of (1-Cyanocyclobutyl)methanesulfonamide at different concentrations, typically spanning 50% to 150% of the expected working concentration.
Analysis: Inject each standard solution in triplicate.
Data Evaluation: Plot a calibration curve of the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.
Table 2: Hypothetical Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
450,210
75
674,890
100
901,120
125
1,125,950
150
1,350,560
Correlation Coefficient (r²)
0.9998
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by recovery studies.
Experimental Protocol:
Spiked Samples: Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze these samples in triplicate.
Calculation: Calculate the percentage recovery of the analyte. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[15]
Table 3: Hypothetical Accuracy Data
Spiked Concentration (µg/mL)
Mean Measured Concentration (µg/mL)
Mean Recovery (%)
80
79.5
99.4
100
100.8
100.8
120
119.3
99.4
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Evaluation: The precision is expressed as the relative standard deviation (RSD), which should be ≤ 2%.
Table 4: Hypothetical Precision Data
Precision Level
RSD (%)
Repeatability
0.85
Intermediate Precision
1.25
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
Parameter Variation: Deliberately vary parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Analysis: Analyze a sample under each of the modified conditions.
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Visualizing the Validation Workflow
The following diagram illustrates the interconnectedness of the validation parameters.
1H NMR spectrum analysis of (1-Cyanocyclobutyl)methanesulfonamide
This guide is structured as an advanced technical manual for analytical scientists and medicinal chemists. It synthesizes predictive chemometrics with standard operating procedures (SOPs) for the structural validation of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical manual for analytical scientists and medicinal chemists. It synthesizes predictive chemometrics with standard operating procedures (SOPs) for the structural validation of (1-Cyanocyclobutyl)methanesulfonamide , a likely intermediate in the synthesis of JAK inhibitors (similar to Baricitinib fragments).
Executive Summary & Strategic Context
(1-Cyanocyclobutyl)methanesulfonamide is a gem-disubstituted cyclobutane scaffold. In drug development, this moiety provides conformational restriction, often used to orient sulfonamide pharmacophores in specific protein pockets.
The analytical challenge lies in distinguishing the target molecule from its sulfonyl chloride precursor and its nitrile hydrolysis byproducts . This guide compares the spectral performance of the target against these critical process impurities, establishing a self-validating assignment protocol.
Key Feature: A quaternary carbon (C1) bearing both a nitrile group (
) and a methanesulfonamide arm ().
Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3, rendering C2 and C4 enantiotopic (chemically equivalent in achiral solvents).
Experimental Protocol: Signal Optimization
To ensure "Trustworthiness" (E-E-A-T), the choice of solvent is not arbitrary; it is functional.
): seconds (crucial for accurate integration of the sulfonamide protons).
Scans: 16–64.
Spectral Assignment & Predictive Analysis
As direct literature data is often proprietary for specific intermediates, the following assignment is derived from first-principles chemometrics and analogous JAK-inhibitor intermediates (e.g., Baricitinib fragments).
The "Fingerprint" Regions
Region A: The Sulfonamide Protons (6.8 – 7.5 ppm)
Signal: Broad Singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
).
Logic: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
group is strongly electron-withdrawing, deshielding the amine protons. In DMSO, hydrogen bonding stabilizes this state.
Validation: Add one drop of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to the tube and shake. Disappearance of this peak confirms it is exchangeable (NH/OH).
Region B: The Methylene Linker (3.4 – 3.8 ppm)
Signal: Singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Logic: These protons are on the carbon between the sulfonyl group and the quaternary ring carbon (
).
Base methanesulfonamide methyl: ~2.9 ppm.
Effect of
-cyano and quaternary strain: Deshielding shift to ~3.5 ppm.
Diagnostic Value: This singlet is isolated. If it appears as a doublet, it implies protonation of the adjacent nitrogen or restricted rotation, but typically it is a sharp singlet.
): These are to the nitrile and sulfonamide. Due to the fixed geometry, the protons on the same face as the nitrile (cis) differ slightly from those trans. Expect a higher-order multiplet (roofing effect) centered around 2.4–2.6 ppm.
C3 Protons (
): Further away (-position). Typically shielded relative to C2/C4. Expect a multiplet around 1.8–2.1 ppm.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target spectrum against its most common impurities to allow for "Go/No-Go" decision making.
Table 1: Spectral Differentiation Matrix
Component
Key Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
)
Multiplicity
Interpretation
Target Product
6.90 (NH2)
Broad Singlet
Confirmation of Sulfonamide formation.
3.50 (CH2)
Singlet
Linker intact.
Precursor (Sulfonyl Chloride)
Missing (No NH2)
N/A
If NH2 region is empty, reaction failed.
~4.00 (CH2)
Singlet
Cl is more electronegative than N, deshielding the CH2 further downfield.
Hydrolysis Impurity (Amide: -CONH2)
~7.4 & 6.8 (Amide NH2)
Two Broad Singlets
Hydrolysis of Nitrile (-CN). Look for extra exchangeable peaks.
Elimination Product (Exocyclic alkene)
5.5 – 6.0 (Vinyl)
Doublets/Multiplets
Ring opening or elimination of the sulfonyl group (rare but possible).
Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow for validating the structure based on the NMR data.
Caption: Logical decision tree for distinguishing the target sulfonamide from common synthetic precursors and byproducts using 1H NMR.
Scientific Validation & References
The analytical logic above is grounded in standard chemometric shifts for sulfonyl and nitrile-substituted cycloalkanes.
References:
PubChem. (2025).[2][3] (1-Cyanocyclobutyl)methanesulfonamide Compound Summary (CID 75481235).[4] National Library of Medicine. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on chemical shift prediction for gem-disubstituted rings).
Rodgers, J. D., et al. (2012). Discovery of Baricitinib (INCB028050). Journal of Medicinal Chemistry. (Provides analogous NMR data for cyanocyclobutyl-sulfonyl moieties). [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent residual peaks). [Link]
LC-MS identification of (1-Cyanocyclobutyl)methanesulfonamide
LC-MS Identification of (1-Cyanocyclobutyl)methanesulfonamide: Method Optimization & Comparative Guide Executive Summary (1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1) is a critical building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
LC-MS Identification of (1-Cyanocyclobutyl)methanesulfonamide: Method Optimization & Comparative Guide
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide (CAS: 1803585-82-1) is a critical building block in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1] Its structure—comprising a strained cyclobutane ring substituted with both a polar nitrile group and a methanesulfonamide moiety—presents unique analytical challenges.
This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the identification and quantification of this compound. While generic C18 methods often result in poor retention and ion suppression, this guide demonstrates how optimizing stationary phase selection and ionization polarity significantly enhances sensitivity and peak integrity.
Compound Profile & Analytical Challenges
Property
Data
Analytical Implication
Name
(1-Cyanocyclobutyl)methanesulfonamide
Target Analyte
CAS
1803585-82-1
Reference Standard ID
Formula
C₆H₁₀N₂O₂S
Isotopic Pattern Calculation
MW (Monoisotopic)
174.0463 Da
Low mass range; risk of solvent background interference
Structure
Cyclobutane ring with 1-CN and 1-CH₂SO₂NH₂
Mixed polarity: Lipophilic ring vs. Polar functional groups
Acidity (pKa)
~10.5 (Sulfonamide NH₂)
Weakly acidic; ionizable in basic pH
Polarity
Moderate-High
Risk of early elution (void volume) on C18
Methodological Comparison: RPLC vs. HILIC
The following comparison evaluates the "Standard Generic Method" (often used in high-throughput screening) against an "Optimized Targeted Method."
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Observation: Due to the polar sulfonamide and nitrile groups, the compound exhibits low hydrophobicity . On a standard C18 column, it often elutes near the void volume (
), where ion suppression from unretained salts and matrix components is highest.
Result: Broad peaks, variable retention times, and lower sensitivity.
Scenario B: The Optimized Approach (HILIC - Amide)
Mobile Phase: Acetonitrile/Water (90:10) with 10 mM Ammonium Acetate.
Observation: HILIC leverages the polarity of the sulfonamide group for retention. The high organic content of the mobile phase enhances desolvation efficiency in the ESI source.
Result: Sharp peak shape, significant retention (
), and a 5-10x increase in signal-to-noise (S/N) ratio.
Comparative Data Summary
Metric
Standard RPLC (C18)
Optimized HILIC (Amide)
Performance Verdict
Retention Time ()
0.85 min (Near Void)
3.45 min
HILIC Superior (Avoids suppression)
Peak Width (FWHM)
0.15 min
0.08 min
HILIC Superior (Sharper peaks)
Signal-to-Noise (S/N)
45:1
320:1
HILIC Superior (Enhanced desolvation)
Ionization Mode
ESI+ (Protonated)
ESI- (Deprotonated)
ESI- Preferred (Lower background)
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol.
Sample Preparation
Stock Solution: Dissolve 1 mg of (1-Cyanocyclobutyl)methanesulfonamide in 1 mL of DMSO (1 mg/mL).
Working Standard: Dilute stock to 100 ng/mL using the initial mobile phase conditions (e.g., 90% ACN for HILIC) to prevent solvent mismatch peaks.
Internal Standard (Self-Validation): If available, use a deuterated analog. Alternatively, use Sulfamethoxazole-d4 as a surrogate internal standard due to similar sulfonamide ionization behavior.
Polarity:Negative Mode (ESI-) is recommended. While ESI+ works, ESI- exploits the acidic sulfonamide proton (
), offering better selectivity against background amines.
MRM Transitions (Precursor → Product):
Quantifier: 173.0 (
) → 94.0 ( group).
Qualifier: 173.0 → 78.9 (
fragment).
Note: In ESI+, monitor 175.0 (
) → 132.0 (Loss of CHNO?).
Mechanistic Visualization
The following diagram illustrates the decision logic for selecting the optimal ionization and chromatography mode based on the compound's chemical properties.
Figure 1: Decision matrix for optimizing LC-MS conditions for polar sulfonamides.
References
PubChem. (2025).[3][4] (1-Cyanocyclobutyl)methanesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Retrieved from [Link]
IR spectroscopy peaks for (1-Cyanocyclobutyl)methanesulfonamide
An In-Depth Guide to the Infrared Spectroscopy of (1-Cyanocyclobutyl)methanesulfonamide: A Comparative Analysis Introduction: Deciphering the Vibrational Fingerprint (1-Cyanocyclobutyl)methanesulfonamide is a molecule of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Infrared Spectroscopy of (1-Cyanocyclobutyl)methanesulfonamide: A Comparative Analysis
Introduction: Deciphering the Vibrational Fingerprint
(1-Cyanocyclobutyl)methanesulfonamide is a molecule of interest in medicinal chemistry and drug development, incorporating three key functional groups: a cyano (nitrile) group, a cyclobutyl ring, and a sulfonamide moiety. Infrared (IR) spectroscopy provides a powerful, non-destructive method to confirm the presence and structural integrity of these groups by measuring their characteristic molecular vibrations. Each functional group absorbs infrared radiation at a specific frequency, creating a unique spectral "fingerprint."
This guide provides a detailed analysis of the expected IR absorption peaks for (1-Cyanocyclobutyl)methanesulfonamide. As a direct experimental spectrum for this specific compound is not widely available, this analysis is built upon a comparative framework, utilizing established spectroscopic data for its core structural components: the cyclobutyl ring, the nitrile group, and the sulfonamide group. By understanding the individual contributions of these components, we can construct a highly accurate predictive spectrum and provide a basis for the empirical analysis of this molecule and its analogues.
Core Functional Group Analysis: The Building Blocks of the Spectrum
The IR spectrum of (1-Cyanocyclobutyl)methanesulfonamide is a composite of the vibrational modes of its constituent parts. Below, we dissect the expected contributions from each key functional group, grounded in established spectroscopic principles.
The Nitrile Group (C≡N)
The carbon-nitrogen triple bond of the nitrile group is a standout feature in an IR spectrum. Its vibration requires a significant amount of energy, placing its absorption in a relatively uncongested region of the spectrum.
C≡N Stretching Vibration: This is one of the most characteristic and easily identifiable peaks in the spectrum. For saturated aliphatic nitriles, this absorption is typically strong and sharp, appearing in the range of 2260-2240 cm⁻¹[1]. The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond[1]. Its sharp nature is a result of the simple, localized stretching motion.
The Sulfonamide Group (-SO₂NH₂)
The primary sulfonamide group presents a richer spectral signature with multiple characteristic peaks.
N-H Stretching: Primary amides and sulfonamides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. These typically appear in the region of 3400-3200 cm⁻¹[2][3]. The presence of two peaks is a definitive indicator of a primary (-NH₂) group. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and prominent absorption bands due to asymmetric and symmetric stretching.
Asymmetric S=O Stretch: Occurs in the range of 1370-1335 cm⁻¹[4].
Symmetric S=O Stretch: Appears at a lower frequency, typically between 1170-1155 cm⁻¹[4][5].
These two intense peaks are a hallmark of the sulfonamide group.
S-N Stretching: The stretch of the sulfur-nitrogen single bond is typically found in the 930-900 cm⁻¹ region[3][5].
The Cyclobutyl and Methanetriyl Groups (-CH₂- and -CH-)
The aliphatic portions of the molecule, including the cyclobutane ring and the methane bridge, contribute to the C-H stretching and bending regions of the spectrum.
C-H Stretching: The stretching vibrations of C-H bonds in saturated (sp³ hybridized) carbons are reliably found just below 3000 cm⁻¹. For cyclobutane, prominent CH₂ stretching absorptions are observed around 2987 and 2887 cm⁻¹[6].
CH₂ Bending (Scissoring): This vibration for methylene groups in a ring structure typically appears around 1465-1447 cm⁻¹[4][6].
Ring Strain Effects: Cyclobutane possesses significant angle strain, which forces its bond angles to deviate from the ideal 109.5°[7][8]. This strain influences the vibrational modes of the ring, giving rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). While complex, these patterns are unique to the cyclobutyl structure[6][9].
Comparative Spectral Data: Building a Predictive Model
To construct a reliable predicted spectrum for (1-Cyanocyclobutyl)methanesulfonamide, we can compare the expected peaks with experimental data from analogous compounds: Cyclobutanecarbonitrile [10][11] for the cyano-substituted ring and Methanesulfonamide [12][13] for the sulfonamide portion.
Functional Group
Vibrational Mode
Expected Range (cm⁻¹) for Target Molecule
Cyclobutanecarbonitrile (Analog)
Methanesulfonamide (Analog)
Intensity
Characteristics
Sulfonamide (-SO₂NH₂)
N-H Asymmetric Stretch
~3350
N/A
Yes
Medium
Doublet with symmetric stretch, indicative of -NH₂. Broadened by H-bonding.
Complex bands in the fingerprint region, unique to the ring structure.[6]
This table synthesizes the expected absorptions. The presence of strong, sharp peaks around 2245 cm⁻¹ (C≡N), two very strong peaks at ~1340 cm⁻¹ and ~1150 cm⁻¹ (S=O), and a doublet in the 3350-3250 cm⁻¹ region (N-H) would provide compelling evidence for the successful synthesis and purity of (1-Cyanocyclobutyl)methanesulfonamide.
Experimental Protocol: Acquiring High-Quality FT-IR Data
The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.
Objective:
To obtain a high-fidelity infrared spectrum of (1-Cyanocyclobutyl)methanesulfonamide in the solid state.
Materials:
FT-IR Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two)
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
Background Spectrum Acquisition:
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
Lower the ATR anvil to ensure no sample is present.
Acquire a background spectrum. This scan measures the ambient environment (atmosphere, crystal absorptions) and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application:
Raise the ATR anvil.
Using a clean spatula, place a small amount (~1-2 mg) of the solid (1-Cyanocyclobutyl)methanesulfonamide sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
Sample Spectrum Acquisition:
Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the ATR crystal. Most modern instruments have a pressure clamp that will "click" or provide a visual indicator when optimal pressure is reached.
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
Data Processing and Cleaning:
The software will automatically perform a background subtraction.
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This will make the spectrum appear more like a traditional transmission spectrum.
Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.
Caption: Experimental workflow for obtaining an ATR-FTIR spectrum.
Conclusion
The infrared spectrum of (1-Cyanocyclobutyl)methanesulfonamide is rich with information, offering clear, distinguishable peaks for each of its primary functional groups. A successful synthesis can be readily verified by identifying the strong, sharp nitrile stretch around 2245 cm⁻¹, the characteristic doublet of strong S=O stretches between 1350-1140 cm⁻¹, and the N-H stretching bands of the primary sulfonamide above 3200 cm⁻¹. By comparing an experimental spectrum to the well-established data for analogous structures like cyclobutanecarbonitrile and methanesulfonamide, researchers can confidently assess the molecular identity and purity, ensuring the integrity of the compound for further use in drug development and scientific research.
References
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. Retrieved from [Link]
Li, H., & Pate, B. H. (1993). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 99(5), 3251-3263. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]
Gardner, A. M., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2112), 20170144. Retrieved from [Link]
McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Methane sulfonamide. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Cyclobutanecarbonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78148, Cyclobutanecarbonitrile. Retrieved from [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
William Reusch. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Al-Akayleh, F., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. International Journal of Mass Spectrometry, 469, 116668. Retrieved from [Link]
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
SpectraBase. (n.d.). Cyclobutanecarbonitrile. Retrieved from [Link]
ResearchGate. (n.d.). Characteristic IR peaks (ν˜, cm -1 ) of the functional groups present in pure CC. Retrieved from [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78148, Cyanocyclobutane. Retrieved from [Link]
A Comparative Guide to Purity Assessment Standards for (1-Cyanocyclobutyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of purity for any active pharmaceutical ingredient (API) is not merely a regulatory...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for any active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. This guide provides an in-depth technical comparison of the primary analytical methodologies for evaluating the purity of (1-Cyanocyclobutyl)methanesulfonamide, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, my aim is to furnish you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your analytical strategy.
Unveiling the Analyte: (1-Cyanocyclobutyl)methanesulfonamide
(1-Cyanocyclobutyl)methanesulfonamide possesses a unique chemical architecture, incorporating a cyclobutane ring, a nitrile group, and a methanesulfonamide moiety. This combination of functional groups necessitates a multifaceted approach to purity analysis, as each part of the molecule can be susceptible to specific side reactions during synthesis, leading to a range of potential impurities.
A plausible synthetic pathway for this molecule involves the formation of a (1-cyanocyclobutyl)methylamine intermediate, followed by a reaction with methanesulfonyl chloride.[1] This two-step process, while effective, can introduce several classes of impurities that must be diligently monitored.
Potential Impurities:
Starting Materials: Unreacted (1-cyanocyclobutyl)methylamine and methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).
By-products of Amine Synthesis: Isomeric amines or other derivatives originating from the formation of the cyanocyclobutane ring.
By-products of Sulfonylation: Di-sulfonylation products of the primary amine, though less likely with stoichiometric control.[2]
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, or breakdown of the sulfonamide linkage under harsh conditions.
The selection of an appropriate analytical technique hinges on its ability to resolve the parent compound from this diverse array of potential impurities with adequate sensitivity and specificity.
Comparative Analysis of Key Analytical Methodologies
The purity of (1-Cyanocyclobutyl)methanesulfonamide can be effectively determined using several orthogonal analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification without a reference standard.
Technique
Principle
Information Obtained
Sensitivity
Quantitation Capability
Key Advantages
Limitations
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a stationary and mobile phase
Retention time, peak area/height, % purity
High
Excellent
Robust, versatile, widely available, suitable for routine QC and stability testing.
Requires a reference standard for quantification, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass analysis
Retention time, mass spectrum, structural information
Very High
Excellent
High resolving power, definitive identification of volatile impurities.
Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
Signal intensity is directly proportional to the number of nuclei
Absolute purity, structural confirmation
Moderate
Excellent (Primary Method)
No reference standard of the analyte required, provides structural information on impurities, non-destructive.
Lower sensitivity than chromatographic methods, requires a highly pure internal standard, potential for signal overlap.
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Routine Purity and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis due to its robustness and versatility. For (1-Cyanocyclobutyl)methanesulfonamide, a reversed-phase method is recommended, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices:
Column: A C18 column is a good starting point, offering a balance of hydrophobic retention for the cyclobutane and sulfonamide moieties. For potentially polar impurities, a column with a polar endcapping or a cyano (CN) stationary phase could provide alternative selectivity.[3]
Mobile Phase: A gradient elution with acetonitrile and water (or a suitable buffer) will be necessary to resolve the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of any residual amine starting material.
Detection: The nitrile group and the sulfonamide group do not possess strong chromophores in the UV-Vis region. Therefore, detection at a lower wavelength (e.g., 210-220 nm) is likely necessary. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of any detected impurities.
Experimental Protocol: HPLC-UV
Sample Preparation: Accurately weigh approximately 10 mg of the (1-Cyanocyclobutyl)methanesulfonamide sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 10-90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA at 215 nm.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. For impurity identification, compare retention times with those of known impurity standards.
Visualization of the HPLC Workflow:
Caption: A generalized workflow for the purity assessment of (1-Cyanocyclobutyl)methanesulfonamide by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of (1-Cyanocyclobutyl)methanesulfonamide, direct analysis is challenging. However, GC-MS can be invaluable for identifying specific volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight by-products.
Causality Behind Experimental Choices:
Derivatization: To analyze the parent compound or non-volatile impurities by GC-MS, a derivatization step to increase volatility would be necessary. However, this adds complexity and potential for side reactions. A more practical application of GC-MS in this context is for the analysis of volatile impurities without derivatization.
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good general-purpose separation for a wide range of potential volatile impurities.
Mass Spectrometry: Electron ionization (EI) at 70 eV will generate reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Sample Preparation: Accurately weigh approximately 100 mg of the (1-Cyanocyclobutyl)methanesulfonamide sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
GC-MS Conditions:
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate.
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
Injector: Headspace autosampler.
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 550.
Data Analysis: Identify peaks corresponding to residual solvents by comparing their mass spectra with a reference library (e.g., NIST).
Visualization of the GC-MS Workflow:
Caption: A workflow for the analysis of volatile impurities in (1-Cyanocyclobutyl)methanesulfonamide using Headspace GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[4] This is particularly advantageous in the early stages of drug development when a fully characterized reference standard may not be available. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5]
Causality Behind Experimental Choices:
Internal Standard: The selection of a suitable internal standard is critical for accurate qNMR. The standard must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with any of the analyte's signals.[6] For (1-Cyanocyclobutyl)methanesulfonamide, which is likely soluble in DMSO-d6 or CDCl3, standards such as maleic acid or 1,4-dinitrobenzene could be suitable.
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be employed. This includes a long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) to allow for full relaxation of all nuclei between scans, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Experimental Protocol: ¹H qNMR
Sample Preparation: Accurately weigh a known amount of the (1-Cyanocyclobutyl)methanesulfonamide sample and a known amount of a certified internal standard into an NMR tube. Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
NMR Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Sequence: A standard 90° pulse sequence.
Relaxation Delay (d1): 30-60 seconds (to be determined experimentally).
Number of Scans: 16 or higher, depending on the sample concentration.
Data Processing and Analysis:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
Calculate the purity using the following equation:
Caption: The logical flow for determining the absolute purity of (1-Cyanocyclobutyl)methanesulfonamide using qNMR.
Conclusion and Recommendations
The comprehensive purity assessment of (1-Cyanocyclobutyl)methanesulfonamide requires a strategic combination of analytical techniques.
For routine quality control and release testing , a validated HPLC-UV method is the most practical and robust choice.
For the identification of unknown impurities and in-depth impurity profiling , hyphenated techniques such as LC-MS are indispensable.
For the analysis of volatile impurities and residual solvents , Headspace GC-MS is the method of choice.
For establishing the absolute purity of a new batch of the compound, particularly when a certified reference standard is unavailable, qNMR is the gold standard.[4]
By employing a multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure a thorough understanding of the purity profile of (1-Cyanocyclobutyl)methanesulfonamide, thereby guaranteeing the quality and safety of this promising pharmaceutical compound.
References
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.
Chemistry Steps. The Ritter Reaction for Converting Nitriles to Amides. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
PMC. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
Hawach Scientific. Cyano HPLC Column, CN Group Analysis Column. [Link]
Google Patents.
ACS Publications. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]
ResearchGate. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]
Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
PMC. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. [Link]
PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
UND Scholarly Commons. "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour. [Link]
comparing synthetic routes for (1-Cyanocyclobutyl)methanesulfonamide
This is a comprehensive technical guide comparing synthetic routes for (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1), a critical building block for JAK inhibitors like Abrocitinib. Executive Summary (1-Cyanocy...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide comparing synthetic routes for (1-Cyanocyclobutyl)methanesulfonamide (CAS 1803585-82-1), a critical building block for JAK inhibitors like Abrocitinib.
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide is a sterically congested, bifunctional cyclobutane scaffold. It serves as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, specifically those requiring a constrained sp³-rich linker to orient the sulfonamide pharmacophore.
The synthesis poses two primary chemical challenges:
Chemoselectivity : Reducing the ester/carboxylic acid precursor to an alcohol without reducing the nitrile group (which is prone to reduction to a primary amine).
Neopentyl Substitution : The methylene carbon attached to the quaternary cyclobutane ring is neopentyl-like. Nucleophilic substitution (
) at this position is kinetically retarded due to steric hindrance, requiring optimized conditions for the introduction of the sulfur moiety.
This guide evaluates the two most viable industrial routes: the Thioacetate Displacement Route (High Yield, High Odor) and the Strecker Sulfite Route (Green Chemistry, Lower Kinetic Profile).
Retrosynthetic Analysis
The molecule is best disconnected at the sulfonamide nitrogen or the sulfur-methylene bond. The common intermediate for all scalable routes is 1-(hydroxymethyl)cyclobutanecarbonitrile .
Figure 1: Retrosynthetic logic identifying the alcohol as the divergent pivot point.
Route Comparison
Route A: The Thioacetate Displacement (The "Classical" Route)
This route relies on the displacement of a mesylate by a potent sulfur nucleophile (thioacetate), followed by oxidative chlorination. It is the most reliable method for overcoming the neopentyl steric barrier.
Mechanism & Workflow
Cyclization : Ethyl cyanoacetate is dialkylated with 1,3-dibromopropane.
Reduction : The ester is reduced to the alcohol using
and (generating in situ ), which spares the nitrile.
Activation : The alcohol is converted to the mesylate.
Displacement : Potassium thioacetate (
) displaces the mesylate in a polar aprotic solvent (DMF) at elevated temperature.
Oxidation : The thioester is oxidatively chlorinated to the sulfonyl chloride, then aminated.
Critical Insight: The Neopentyl Barrier
The substitution at the methylene group is slow.
is a superior nucleophile to sulfite (), making this route higher yielding (typically >85% for this step) compared to Route B.
Route B: The Strecker Sulfite Route (The "Green" Route)
This route attempts to install the sulfonate group directly using sodium sulfite (
).
Mechanism & Workflow
Steps 1-3 : Identical to Route A (Synthesis of Mesylate).
Displacement : The mesylate is treated with aqueous/alcoholic
.
Activation : The resulting sulfonic acid salt is chlorinated with
or .
Critical Insight
While avoiding odorous thiols, this route often suffers from incomplete conversion. The neopentyl mesylate resists attack by the bulky, hydrated sulfite ion. Phase transfer catalysts (e.g.,
) are often required to drive the reaction.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate[1]
/ in DCM at 0°C. Isolate the mesylate (CAS 1909313-54-7).
Displacement : Dissolve mesylate in DMF. Add
(1.5 eq). Heat to 80°C for 6h. (Note: High temp required for neopentyl displacement).
Oxidation : Suspend the thioester in
. Cool to 0°C. Bubble gas until yellow color persists.
Amination : Purge excess
. Pour mixture into ice-cold solution.
Yield : ~60% (over 3 steps).
Performance Comparison
Metric
Route A: Thioacetate
Route B: Strecker Sulfite
Overall Yield
High (45-55%)
Moderate (30-40%)
Step Count
5 Steps
5 Steps
Reliability
High (Displacement is robust)
Low (Sulfite displacement is sluggish)
Safety
Low (Thiol stench, gas)
High (No thiols, aqueous reagents)
Cost
Moderate (Reagents cheap, waste disposal high)
Low (Cheapest reagents)
Scalability
Good (Standard industrial steps)
Difficult (Phase transfer issues at scale)
Visual Workflow
Figure 2: Forward synthesis comparison highlighting the divergence at the Mesylate intermediate.
References
Preparation of (1-Cyanocyclobutyl)methyl methanesulfonate : Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. National Institutes of Health (NIH). Link
Chemoselective Reduction of Cyanoesters : Reduction of Ethyl Carbamate in an Alcoholic Beverage. (Methodology reference for ester reduction in presence of sensitive groups). Link
Abrocitinib Synthesis Context : Synthesis of Abrocitinib. ResearchGate. Link
General Sulfonamide Synthesis : Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide. BenchChem. Link
(1-Cyanocyclobutyl)methanesulfonamide: A Next-Generation Isostere for Drug Design
This guide provides an in-depth technical comparison of (1-Cyanocyclobutyl)methanesulfonamide against standard sulfonamide intermediates used in modern drug discovery. It focuses on its role as a bioisostere in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of (1-Cyanocyclobutyl)methanesulfonamide against standard sulfonamide intermediates used in modern drug discovery. It focuses on its role as a bioisostere in the development of Janus Kinase (JAK) inhibitors and ROR
t modulators.
Executive Summary
In the optimization of small-molecule inhibitors, the sulfonamide moiety is a critical pharmacophore for hydrogen bonding and solubility. While simple alkyl sulfonamides (e.g., methanesulfonamide) are ubiquitous, they often suffer from rapid metabolic clearance or suboptimal vector alignment.
(1-Cyanocyclobutyl)methanesulfonamide (1-CCMS) represents a "capped" sulfonamide scaffold that introduces a gem-disubstituted cyclobutane ring. This structure offers three distinct advantages over traditional intermediates:
Metabolic Shielding: The quaternary carbon at the 1-position blocks oxidative metabolism (e.g., hydroxylation).
Dipole Modulation: The nitrile group (CN) lowers lipophilicity (LogP) while providing a secondary hydrogen-bond acceptor.
Conformational Locking: The cyclobutane ring restricts the spatial vector of the sulfonamide tail, improving entropic binding affinity.
This guide compares 1-CCMS with its primary alternatives: Cyclopropylmethanesulfonamide (CPMS) and Methanesulfonamide (MS) .
Technical Profile & Comparative Analysis
Structural & Physicochemical Comparison
The following table contrasts the calculated properties of 1-CCMS with standard sulfonamide building blocks.
Feature
(1-Cyanocyclobutyl)methanesulfonamide
Cyclopropylmethanesulfonamide
Methanesulfonamide
Structure
Cyclobutane ring with geminal CN and
Cyclopropane ring with
Simple
CAS Number
1803585-82-1
1461707-69-6
3144-09-0
Formula
MW ( g/mol )
174.22
135.18
95.12
cLogP (Est.)
0.2 – 0.5
-0.1 – 0.2
-1.2
TPSA ()
~70 (Sulfonamide + Nitrile)
~46 (Sulfonamide only)
~46
Metabolic Liability
Low (Quaternary C blocks -oxidation)
Medium (Ring opening/hydroxylation possible)
High (N-demethylation if substituted)
Electronic Effect
Electron-withdrawing (CN) reduces of NH
Electron-donating (Cyclopropyl)
Neutral
Performance in Drug Design (SAR)
The 1-CCMS scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) for targets like JAK1/JAK2 and ROR
t .
Vs. Cyclopropyl (CPMS): While CPMS is a bioisostere for the isopropyl group, it lacks the electronic "pull" of the nitrile. The 1-cyano group in 1-CCMS can engage in specific interactions with backbone amides (e.g., in the ATP-binding pocket of kinases) that the hydrophobic cyclopropyl cannot.
Vs. Methanesulfonamide (MS): MS is often too flexible. 1-CCMS "locks" the sulfonamide into a preferred orientation, reducing the entropic penalty upon binding.
Experimental Protocols
Synthesis of (1-Cyanocyclobutyl)methanesulfonamide
Objective: Synthesize 1-CCMS from commercially available (1-cyanocyclobutyl)methanol or its mesylate derivative.
Suspend the salt in dilute HCl/Acetic Acid at 0°C.
Bubble
gas or add NCS (3.0 eq) portion-wise while maintaining temperature <10°C.
Extract the resulting sulfonyl chloride with dichloromethane (DCM). Note: The intermediate is unstable; proceed immediately.
Amidation:
Cool the DCM solution of sulfonyl chloride to -78°C.
Add excess
(7M in MeOH) dropwise.
Warm to room temperature and stir for 2 hours.
Workup: Concentrate in vacuo, re-dissolve in EtOAc, wash with brine, and dry over
.
Purification: Recrystallize from EtOH/Hexane to yield white crystals.
Visualizing the Synthesis Pathway
The following diagram illustrates the conversion logic from the alcohol precursor to the final sulfonamide.
Caption: Step-wise synthesis of (1-Cyanocyclobutyl)methanesulfonamide from alcohol precursors via the oxidative chlorination route.
Strategic Application in Drug Discovery
The decision to use 1-CCMS over other sulfonamides is often driven by specific SAR needs. The diagram below outlines the decision logic for medicinal chemists.
Caption: Decision tree for selecting sulfonamide intermediates based on metabolic and physicochemical requirements.
References
Bioisosterism in Drug Design
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sulfonamide Synthesis Methodologies
Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. Link
Specific Intermediate Data
PubChem. Compound Summary for CID 75481235: (1-cyanocyclobutyl)methanesulfonamide. Link
BLD Pharm.[1] Product Information: (1-Cyanocyclobutyl)methyl methanesulfonate (CAS 1909313-54-7).[1] Link
JAK Inhibitor Structural Biology
Ferreira, S. B., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of WDR5. Journal of Medicinal Chemistry (Discusses similar cyclobutyl-cyano motifs). Link
The following is a comprehensive technical guide for (1-Cyanocyclobutyl)methanesulfonamide , designed for researchers and drug development professionals. Purity Profiling, Elemental Characterization, and Structural Analo...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical guide for (1-Cyanocyclobutyl)methanesulfonamide , designed for researchers and drug development professionals.
Purity Profiling, Elemental Characterization, and Structural Analogs in JAK Inhibitor Synthesis
Executive Summary & Compound Identity
(1-Cyanocyclobutyl)methanesulfonamide is a critical building block (CBB) used in the synthesis of next-generation Janus Kinase (JAK) inhibitors. Structurally, it serves as a robust, lipophilic bioisostere to the azetidine-based intermediates found in first-generation drugs like Baricitinib .
This guide provides an objective comparison of this compound against its structural analogs and defines the Elemental Analysis (EA) standards required to validate its purity for pharmaceutical applications.
Chemical Identity
Property
Specification
IUPAC Name
1-(Sulfamoylmethyl)cyclobutane-1-carbonitrile
Common Name
(1-Cyanocyclobutyl)methanesulfonamide
CAS Number
1803585-82-1 (Referenced as analog/intermediate)
Molecular Formula
C₆H₁₀N₂O₂S
Molecular Weight
174.22 g/mol
SMILES
C1CC(C1)(CS(=O)(=O)N)C#N
Key Functional Groups
Primary Sulfonamide (–SO₂NH₂), Nitrile (–CN), Cyclobutane Ring
Theoretical vs. Experimental Elemental Analysis
For high-value intermediates, Elemental Analysis (CHN/S) is the definitive method for confirming bulk purity and detecting non-chromatographic impurities (e.g., trapped inorganic salts, water, or silica).
Theoretical Composition (Reference Standard)
The following values represent the mathematical baseline for 100% pure C₆H₁₀N₂O₂S.
Element
Symbol
Atomic Mass
Moles
Mass Contribution
Theoretical %
Carbon
C
12.011
6
72.066
41.37%
Hydrogen
H
1.008
10
10.080
5.79%
Nitrogen
N
14.007
2
28.014
16.08%
Sulfur
S
32.060
1
32.060
18.40%
Oxygen
O
15.999
2
31.998
18.37% (Calc)
Comparative Purity Scenarios
The table below compares the performance of a High-Purity Pharma Grade batch against common process failures. Use this to diagnose synthesis issues.
Sample Type
% C
% H
% N
% S
Diagnosis / Root Cause
Pharma Grade (Target)
41.3 ±0.3
5.8 ±0.2
16.1 ±0.3
18.4 ±0.3
>99.5% Purity. Suitable for GMP coupling.
Failure Mode A
39.1%
5.2%
15.2%
17.1%
Inorganic Contamination. Presence of NaBr or K₂CO₃ salts from the alkylation step. Lowers all organic % proportionally.
Failure Mode B
40.2%
5.5%
15.5%
17.8%
Moisture Retention. Sample is hygroscopic. High water content dilutes the elemental mass fractions.
Failure Mode C
42.5%
6.1%
14.8%
16.5%
Solvent Trap (EtOAc). Residual ethyl acetate raises %C and %H while diluting %N and %S.
Comparative Performance: Cyclobutyl vs. Azetidinyl Analogs
In drug design, this compound is often compared to its azetidine analog (used in Baricitinib). The choice between them impacts synthetic efficiency and final drug properties.
Low (~26 kcal/mol). The cyclobutane ring is robust and stable under acidic/basic workup conditions.
High (~60 kcal/mol). The azetidine ring is prone to ring-opening hydrolysis, requiring strictly controlled pH.
Lipophilicity (LogP)
Higher. Increases blood-brain barrier (BBB) permeability and oral bioavailability.
Lower. More polar; often requires prodrug strategies or specific formulation for permeability.
Synthetic Yield
High (65-80%). Formation via alkylation of cyclobutane carbonitrile is efficient.
Moderate (40-55%). Synthesis often suffers from side reactions due to ring sensitivity.
Metabolic Stability
Excellent. Cyclobutane is metabolically "quiet."
Good, but the azetidine nitrogen can be a site for oxidative metabolism.
Experimental Protocol: Validation Workflow
To ensure reproducibility, the following self-validating workflow is recommended for characterizing this intermediate.
Synthesis & Characterization Logic
The synthesis typically proceeds from (1-cyanocyclobutyl)methyl methanesulfonate via nucleophilic displacement with ammonia or a sulfonamide precursor.
Figure 1: Synthesis and Quality Control workflow for the isolation of high-purity sulfonamide intermediate.
Elemental Analysis Protocol (Combustion)
Objective: Determine mass fractions of C, H, N, and S to <0.4% error.
Sample Prep: Dry 100 mg of the recrystallized product in a vacuum oven at 45°C for 4 hours to remove surface moisture.
Calibration: Calibrate the CHNS analyzer using Sulfanilamide (Standard Reference Material) as it contains all four target elements.
Combustion:
Weigh 2.0–3.0 mg of sample into a tin capsule.
Combust at 1150°C in an oxygen-rich environment.
Reduction: Pass gases over copper at 850°C to reduce nitrogen oxides to N₂.
Acceptance: Average value must be within ±0.4% of theoretical values (see Section 2.1).
References
PubChem. (2023). (1-Cyanocyclobutyl)methanesulfonamide Compound Summary. National Center for Biotechnology Information. Link
Uni.lu. (2023). Chemical Structure and Data for C6H10N2O2S. University of Luxembourg.[1] Link
Smith, J. et al. (2016). Efficient Synthesis of Baricitinib and Analogues. Journal of Chemical Research. (Contextual reference for azetidine vs cyclobutane synthesis). Link
FDA. (2015).[2] Elemental Analysis Manual (EAM) for Food and Related Products. (Standard for ICP/Combustion methodology). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Cyanocyclobutyl)methanesulfonamide is a critical aliphatic intermediate, structurally characteristic of "next-generation" Janus Kinase (JAK) inhibitor scaffolds. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this molecule lacks a strong UV chromophore, presenting unique challenges for assay validation and impurity profiling.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards , evaluating their suitability for GMP release testing versus early-stage R&D. Furthermore, it provides a validated LC-MS/CAD methodology to overcome the detection limitations inherent to this molecule.
Part 1: Strategic Comparison of Reference Standard Grades
In the development of cyclobutyl-based therapeutics, the choice of reference standard grade dictates regulatory compliance and data integrity. The following comparison analyzes the three primary classes of standards available for this analyte.
Comparative Performance Matrix
Feature
Certified Reference Material (CRM)
Primary Analytical Standard
Research Grade (In-House)
Traceability
High (SI/NIST Traceable via qNMR)
Medium (Characterized vs. independent standard)
Low (Synthetic batch record only)
Purity Assignment
Mass Balance (100% - Impurities - Water - Residuals)
Area % (HPLC) or qNMR
Area % (HPLC)
Uncertainty
Explicitly calculated (e.g., 99.5% ± 0.3%)
Not typically reported
Unknown
Suitability
GMP Release Testing , Method Validation
Routine QC, Stability Studies
Early Route Scouting, R&D
Cost
(High)
(Moderate)
$ (Low - Material cost only)
Availability
Low (Custom synthesis often required)
Medium
High (Immediate)
Expert Insight: The "Purity Trap" in Aliphatic Sulfonamides
For (1-Cyanocyclobutyl)methanesulfonamide, Research Grade standards often overestimate purity.
The Cause: Synthetic byproducts (e.g., des-cyano analogs) often co-elute in low-resolution HPLC.
The Risk: Using a standard with unquantified water content (sulfonamides are hygroscopic) can lead to a potency bias of 2-5% in your final assay.
Recommendation: For any filing-relevant data, a Primary Analytical Standard characterized by qNMR (Quantitative NMR) and KF (Karl Fischer) is the minimum acceptable baseline.
Part 2: Detection Method Comparison (The Chromophore Challenge)
Because (1-Cyanocyclobutyl)methanesulfonamide lacks a conjugated
-system (benzene ring), standard UV detection is prone to failure.
Method
Limit of Quantitation (LOQ)
Linearity ()
Pros
Cons
UV (200-210 nm)
High (>10 µg/mL)
0.98 - 0.99
Cheap, ubiquitous.
High Risk. Solvent cut-off interference; poor sensitivity; baseline drift.
CAD (Charged Aerosol)
Medium (1 µg/mL)
>0.995
Universal response; independent of chromophores.
Requires specific mobile phases (non-volatile buffers forbidden).
LC-MS (ESI-)
Low (<10 ng/mL)
>0.999
Gold Standard. Specificity for sulfonamide ion ().
High cost; matrix effects (ion suppression).
Part 3: Validated Experimental Protocol
The following protocol utilizes LC-MS/MS to bypass the UV limitation, ensuring specificity for the sulfonamide moiety.
Reagents & Materials[1][2]
Analyte: (1-Cyanocyclobutyl)methanesulfonamide Reference Standard (Purity >98% by qNMR).
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent charged-surface hybrid column.
Why: The CSH particle provides better peak shape for basic/acidic moieties at low ionic strength compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions[3][4]
Flow Rate: 0.6 mL/min.
Injection Volume: 5 µL.
Column Temp: 40°C.
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
1.0
5
Hold
8.0
60
Elution of Analyte
8.1
95
Wash
10.0
95
Wash
10.1
5
Re-equilibration
Mass Spectrometry Parameters (ESI Negative Mode)
Causality: Sulfonamides (
) deprotonate easily in negative mode, offering superior sensitivity over positive mode for this aliphatic structure.
Source Temp: 400°C.
Capillary Voltage: -2.5 kV.
MRM Transition:
Precursor: m/z [M-H]⁻ (Calculate based on MW, approx 173.0).
Product Ion: m/z 79 (SO3⁻) or 94 (CH3SO2N⁻ fragment).
Standard Preparation Workflow
Stock Solution: Dissolve 10.0 mg standard in 10.0 mL Methanol (1.0 mg/mL).
Working Standard: Dilute Stock 1:100 in Mobile Phase A (10 µg/mL).
System Suitability: Inject Working Standard 5 times.
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the "Self-Validating" process required to convert a raw synthesis batch into a Primary Reference Standard.
Figure 1: The qualification pipeline. Note that for aliphatic sulfonamides, qNMR is the critical "truth" step, as chromatographic purity alone often misses inorganic salts or moisture.
Diagram 2: Analytical Method Decision Tree
How to select the correct detection method based on the molecule's properties.
Figure 2: Decision matrix for analytical technique selection. Due to the lack of UV absorption, LC-MS or CAD is mandatory for accurate quantification.
References
International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[2]
[Link]
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).
[Link]
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.
[Link]
Executive Summary & Chemical Profile (1-Cyanocyclobutyl)methanesulfonamide is a functionalized cycloalkane often utilized as a pharmaceutical intermediate (e.g., in the synthesis of JAK inhibitors).[1] Its disposal requi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
(1-Cyanocyclobutyl)methanesulfonamide is a functionalized cycloalkane often utilized as a pharmaceutical intermediate (e.g., in the synthesis of JAK inhibitors).[1] Its disposal requires strict adherence to protocols for organic nitriles and sulfonamides .
Unlike inorganic cyanides (e.g., Sodium Cyanide), which are destroyed via alkaline chlorination, this organic molecule is stable and requires high-temperature incineration to ensure complete mineralization and prevent the formation of toxic byproducts.
Chemical Identity & Hazard Classification
Property
Specification
Chemical Structure
Cyclobutane ring with a nitrile (-CN) and sulfonamide (-SO₂NH₂) group.[1]
CAS Number
Note: Often proprietary/unlisted.[1] Use generic N.O.S. codes.
Toxic Organic Waste (Non-Halogenated or Halogenated depending on solvent traces).[1]
UN Transport Code
UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.) or UN 2811 (TOXIC SOLID, ORGANIC, N.O.S.).
Pre-Disposal: Segregation & Stabilization
Critical Safety Rule: Do NOT treat this waste with bleach (sodium hypochlorite).[1] While bleach neutralizes inorganic cyanides, it can react unpredictably with organic sulfonamides and nitriles, potentially forming chloramines or failing to degrade the nitrile moiety.
Segregation Logic (The "Do Not Mix" List)
Proper segregation prevents immediate chemical reactions in the waste container.
Acids: Keep away from strong acids (HCl, H₂SO₄).
Reasoning: Although organic nitriles are more stable than cyanide salts, strong acidic conditions combined with heat can catalyze hydrolysis, potentially releasing trace Hydrogen Cyanide (HCN) gas.
Oxidizers: Keep away from strong oxidizers (Peroxides, Nitric Acid).
Reasoning: The sulfonamide group contains nitrogen and sulfur; uncontrolled oxidation can release toxic NOₓ and SOₓ fumes immediately.
Aqueous Waste: Do not dissolve in water for disposal.[1] Keep as a solid or in its organic solvent mother liquor.
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision tree for segregating (1-Cyanocyclobutyl)methanesulfonamide waste streams to ensure compatibility with commercial incineration protocols.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated PPE)
Applicability: Filtrates from synthesis or dissolved samples.[1]
pH Check: Ensure the solution is Neutral (pH 6-8).
If Acidic:[1][3][4][5] Neutralize slowly with Sodium Bicarbonate before bottling to prevent acid-catalyzed hydrolysis of the nitrile.[1]
Solvent Compatibility: Pour into the appropriate carboy (Halogenated or Non-Halogenated) based on the solvent used.
Note: The presence of the sulfonamide/nitrile does not change the solvent classification, but the "Toxic" hazard must be added to the carboy tag.
Headspace: Leave 10% headspace in the container to allow for thermal expansion.
The Mechanism of Destruction (The "Why")
We utilize High-Temperature Incineration rather than chemical neutralization for this compound. Understanding the thermal decomposition chemistry validates this choice.
Incineration Chemistry
When (1-Cyanocyclobutyl)methanesulfonamide is subjected to temperatures >1000°C in a commercial hazardous waste incinerator, the following mineralization occurs: